5-Fluoro-1-benzofuran-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-benzofuran-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3S/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKWTAOEKKQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of 5-Fluoro-1-benzofuran-2-sulfonyl Chloride
The following technical guide details the molecular architecture, synthetic pathways, and application protocols for 5-Fluoro-1-benzofuran-2-sulfonyl chloride .
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary & Chemical Identity
This compound is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. It serves as a critical intermediate for introducing the lipophilic, metabolically stable 5-fluorobenzofuran scaffold into drug candidates targeting viral polymerases, kinase domains, and G-protein coupled receptors (GPCRs).
| Property | Data |
| CAS Number | 1592452-13-5 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄ClFO₃S |
| Molecular Weight | 234.63 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture-sensitive |
Molecular Architecture & Electronic Profile
The utility of this compound stems from the synergistic effects of its three distinct structural domains. Understanding these electronic interactions is vital for predicting reactivity and binding affinity.
Structural Domains
-
The Benzofuran Core: A bicyclic aromatic system that acts as a bioisostere for indole and naphthalene. The oxygen atom in the furan ring exerts a positive mesomeric effect (+M), increasing electron density, though this is counterbalanced by the electron-withdrawing sulfonyl group.
-
C-5 Fluorine Substitution: The fluorine atom provides metabolic protection against oxidative defluorination (blocking the para-position relative to the oxygen). It also modulates the lipophilicity (LogP) and alters the pKa of the resulting sulfonamides via inductive electron withdrawal (-I).
-
C-2 Sulfonyl Chloride "Warhead": This is the electrophilic center. Positioned at C-2, it is highly reactive toward nucleophiles (amines, alcohols) due to the electron-deficient nature of the sulfonyl sulfur, further activated by the adjacent heteroaromatic ring.
Visualization of Electronic Effects
The following diagram illustrates the functional connectivity and electronic influences within the molecule.
Figure 1: Functional decomposition of this compound, highlighting the role of each moiety in medicinal chemistry.
Synthetic Protocols
While direct chlorosulfonation (using ClSO₃H) is possible, it often suffers from regioselectivity issues (competing C-3 sulfonation). The Lithiation-Sulfinylation-Oxidation route is the "Gold Standard" for generating the C-2 isomer with high isomeric purity.
Preferred Route: Lithiation-Sulfinylation
This protocol exploits the acidity of the C-2 proton in benzofuran (pKa ~36), which is significantly more acidic than the benzene ring protons, allowing for exclusive C-2 functionalization.
Reagents:
-
Starting Material: 5-Fluorobenzofuran
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Sulfur Source: Sulfur dioxide (SO₂) gas or DABSO (solid SO₂ surrogate)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Lithiation:
-
Charge a flame-dried flask with 5-fluorobenzofuran (1.0 eq) and anhydrous THF under Argon.
-
Cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Stir for 45–60 minutes at -78°C to generate the 2-lithio-5-fluorobenzofuran species.
-
-
Sulfinylation:
-
Bubble dry SO₂ gas into the reaction mixture (or add DABSO) at -78°C.
-
Allow the mixture to warm to 0°C over 1 hour. The solution will typically turn thick/opaque as the lithium sulfinate salt precipitates.
-
Remove solvent in vacuo to obtain the crude lithium sulfinate solid.
-
-
Oxidative Chlorination:
-
Resuspend the sulfinate salt in DCM (Dichloromethane).
-
Cool to 0°C. Add NCS (1.1 eq) portion-wise.
-
Stir at room temperature for 2 hours.
-
Workup: Filter off the succinimide byproduct. Wash the filtrate with water and brine. Dry over MgSO₄ and concentrate to yield the sulfonyl chloride.
-
Synthetic Workflow Diagram
Figure 2: Regioselective synthesis workflow via the lithiation-sulfinylation pathway.
Analytical Characterization
Confirming the identity of the product requires specific spectral markers.
-
¹H NMR (400 MHz, CDCl₃):
-
The most diagnostic signal is the H-3 proton on the furan ring. It typically appears as a singlet (or fine doublet due to long-range F-coupling) in the δ 7.4 – 7.6 ppm region.
-
The benzene ring protons (H-4, H-6, H-7) will appear as a complex pattern in the δ 7.1 – 7.8 ppm range due to ¹⁹F coupling (
).
-
-
¹⁹F NMR:
-
Expect a singlet (or multiplet if proton-coupled) around δ -110 to -120 ppm (relative to CFCl₃).
-
-
IR Spectroscopy:
-
Strong symmetric and asymmetric sulfonyl stretches (
) at ~1370 cm⁻¹ and ~1170 cm⁻¹ .
-
Applications in Drug Design (Sulfonylation)
The primary application of this molecule is the synthesis of sulfonamides. The following protocol is a standard "Schotten-Baumann" type procedure adapted for organic synthesis.
Standard Sulfonylation Protocol:
-
Preparation: Dissolve the amine (1.0 eq) in dry DCM or Pyridine.
-
Base: If using DCM, add Triethylamine (TEA) or DIPEA (1.5 eq). If using Pyridine, it acts as both solvent and base.
-
Addition: Cool the amine solution to 0°C. Add a solution of This compound (1.1 eq) in DCM dropwise.
-
Reaction: Allow to warm to room temperature. Monitor by TLC or LCMS (typically complete in 1–4 hours).
-
Quench: Add water or saturated NaHCO₃. Extract with EtOAc.[1][2]
Why this scaffold?
-
Kinase Inhibitors: The planar benzofuran fits into narrow ATP-binding pockets.
-
Antivirals: Used in HCV polymerase inhibitors where the sulfonamide acts as a hydrogen bond acceptor/donor mimic.
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear full PPE including face shield and chemically resistant gloves.
-
Hydrolysis Hazard: Reacts with moisture to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid. Open containers only in a well-ventilated fume hood.
-
Pressure: If stored improperly, HCl buildup can pressurize vials.
References
-
Fluorochem Ltd. (2025). Product Specification: 5-Fluorobenzofuran-2-sulfonyl chloride (CAS 1592452-13-5). Retrieved from .
-
Enamine Store. (2025). Building Block: this compound. Retrieved from .
- Choi, H. D., et al. (2012). Synthesis and crystal structure of 5-fluoro-2-methyl-1-benzofuran derivatives. Acta Crystallographica Section E, 68(Pt 8), o2477. (Provides structural context for 5-fluorobenzofuran geometry).
- Lombardino, J. G. (1982). Preparation of benzofuran-2-sulfonamides via lithiation. Journal of Medicinal Chemistry, 25(4), 368-372.
-
Yang, Z., et al. (2013).[3] Oxidative chlorosulfonation of S-alkylisothiourea salts. Synthesis , 45, 1675-1682.[3] (Alternative chlorination methodologies).
Sources
solubility data for 5-Fluoro-1-benzofuran-2-sulfonyl chloride
An In-Depth Technical Guide to the Solubility of 5-Fluoro-1-benzofuran-2-sulfonyl chloride
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a fluorinated heterocyclic compound with significant potential in the field of drug discovery. The benzofuran scaffold is a "privileged structure" known to impart a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[2] The addition of a fluorine atom can further enhance a molecule's therapeutic potential by increasing its lipophilicity, metabolic stability, and bioavailability.[4] The sulfonyl chloride group is a reactive moiety that allows for the straightforward synthesis of a diverse library of sulfonamide derivatives, a class of compounds with a long history of success as antibacterial and anticancer agents.[1]
A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility impacts every stage of the drug development process, from initial reaction setup and purification to formulation and in vivo testing. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently work with this promising, yet under-characterized, compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide the basis for the theoretical solubility predictions that follow.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFO₃S | PubChem[3] |
| Molecular Weight | 234.64 g/mol | PubChem[3] |
| Appearance | White to Yellow-green Solid (predicted) | Sigma-Aldrich (for related compound) |
| XlogP (predicted) | 2.8 | PubChem[3] |
| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich (for related compound) |
| Reactivity | Moisture sensitive, corrosive | Fisher Scientific (for related compound)[5] |
Theoretical Framework for Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8] To predict the solubility of this compound, we must analyze its molecular structure for features that contribute to its overall polarity.
Molecular Structure Analysis:
-
Benzofuran Core: The fused benzene and furan rings create a largely aromatic and hydrophobic (nonpolar) system. This large nonpolar surface area will favor solubility in nonpolar organic solvents.
-
Fluorine Atom: The highly electronegative fluorine atom introduces a polar C-F bond. However, its small size and single point of polarity on a larger aromatic system mean its contribution to overall polarity is moderate. It will slightly increase solubility in polar solvents but more significantly enhances lipophilicity.[4]
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly polar and electrophilic group. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this region of the molecule capable of dipole-dipole interactions with polar solvents. However, this group is also highly reactive, particularly with protic solvents like water and alcohols.[9][10][11]
Predicted Solubility Profile:
Based on this analysis, this compound is expected to be a compound of intermediate polarity with a significant nonpolar character.
-
High Solubility: Expected in moderately polar to nonpolar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can solvate both the nonpolar benzofuran ring and the polar sulfonyl chloride group without reacting with it.
-
Moderate to Low Solubility: Expected in nonpolar solvents like hexanes and toluene. While the benzofuran core is compatible with these solvents, the polar sulfonyl chloride group may limit solubility.
-
Insoluble with Reaction: The compound is expected to be insoluble in and react with polar protic solvents like water, methanol, and ethanol. The sulfonyl chloride group will undergo hydrolysis or solvolysis in the presence of these nucleophilic solvents, forming the corresponding sulfonic acid or sulfonate ester.[9][12] It will also be insoluble but react in aqueous basic solutions (e.g., sodium bicarbonate) to form the sodium salt of the sulfonic acid.[9]
-
Insoluble: Expected to be insoluble in aqueous acidic solutions.
Experimental Determination of Solubility
Given the lack of published data, experimental determination of the solubility of this compound is necessary. The following protocols provide a framework for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility in a range of solvents and can help classify it based on its acid-base properties.
Protocol:
-
Preparation: In a series of small, dry test tubes, add approximately 2-5 mg of this compound.
-
Solvent Addition: To each test tube, add 0.5 mL of a different test solvent (e.g., water, 5% HCl, 5% NaHCO₃, dichloromethane, toluene, hexanes).
-
Observation: Vigorously shake each tube for 1-2 minutes at room temperature.
-
Classification: Observe if the solid dissolves completely. Note any signs of reaction, such as gas evolution or a change in color or temperature. Classify the solubility as "soluble," "partially soluble," or "insoluble."
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aprotic solvent (e.g., dichloromethane) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of an appropriate solvent.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. The solubility is typically expressed in mg/mL or mol/L.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PubChemLite - this compound (C8H4ClFO3S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.se [fishersci.se]
- 6. Khan Academy [khanacademy.org]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategic Fluorination: The 5-Fluorobenzofuran Scaffold in Drug Discovery
Executive Summary: The Fluorine Effect
In medicinal chemistry, the benzofuran scaffold is a "privileged structure," serving as a bioisostere for indole and appearing in diverse pharmacophores from anti-arrhythmics (Amiodarone) to antidepressants (Vilazodone).[1] However, the specific introduction of a fluorine atom at the C5-position (5-fluorobenzofuran) represents a strategic optimization tactic, not merely a structural variation.[1]
This guide analyzes the 5-fluorobenzofuran moiety as a high-value scaffold. We explore its utility in blocking metabolic degradation, modulating lipophilicity (
The Pharmacophore Logic
-
Metabolic Shielding: The C5 position in the benzofuran ring originates from the para-position of the phenolic precursor. This site is highly susceptible to Cytochrome P450-mediated hydroxylation. Fluorination at C5 effectively blocks this metabolic soft spot, significantly extending in vivo half-life (
).[1] -
Electronic Modulation: The strong electronegativity of fluorine at C5 pulls electron density from the aromatic system, lowering the
of neighboring protons and altering stacking interactions with target proteins (e.g., kinase domains or DNA gyrase).[1]
Synthetic Architectures
To access 5-fluorobenzofuran libraries, two primary methodologies dominate: the Rap-Stoermer Reaction (for efficiency) and Sonogashira Coupling (for diversity).[1]
The Rap-Stoermer Protocol (Green Chemistry Route)
This base-catalyzed condensation of 5-fluorosalicylaldehyde with
-
Precursor: 5-Fluorosalicylaldehyde.
-
Reagents:
-Chloroketones (e.g., chloroacetone), Base (KOH or TEA).[1] -
Mechanism: One-pot alkylation followed by intramolecular aldol condensation.
Diversity-Oriented Synthesis (Sonogashira)
For generating 2-substituted derivatives with complex aryl/heteroaryl tails, palladium-catalyzed cross-coupling is superior.[1]
-
Precursor: 2-Iodo-4-fluorophenol.
-
Reagents: Terminal alkynes,
, CuI, TEA.[1] -
Advantage: Allows late-stage functionalization of the C2 position.
Visualization: Synthetic Workflows
Figure 1: Comparative synthetic pathways for accessing the 5-fluorobenzofuran scaffold.
Therapeutic Case Studies
Oncology: LSD1 and Tubulin Inhibition
Recent literature highlights 5-fluorobenzofuran derivatives as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator overexpressed in non-small cell lung cancer (NSCLC).[1]
-
Mechanism: The benzofuran core mimics the histone tail substrate, while the 5-fluoro group enhances cell permeability, allowing the inhibitor to reach the nuclear target.[1]
-
Key Data: Compound 17i (Zhang et al., 2021) demonstrated superior potency compared to non-fluorinated analogs.[1]
Table 1: Comparative Potency of Benzofuran Derivatives (LSD1 Inhibition)
| Compound ID | Scaffold Modification | IC50 (LSD1) | IC50 (A549 Lung Cancer) |
| Standard | GSK-2879552 (Clinical Ref) | 0.020 µM | > 20 µM |
| Analog 12a | Unsubstituted Benzofuran | 0.450 µM | 12.5 µM |
| Compound 17i | 5-Fluorobenzofuran | 0.065 µM | 5.74 µM |
Interpretation: While the clinical reference is a tighter binder to the isolated enzyme, the 5-fluorobenzofuran derivative 17i shows superior cellular cytotoxicity (A549), likely due to improved lipophilicity-driven membrane transport facilitated by the fluorine atom.[1]
Antimicrobial Agents: DNA Gyrase Targeting
Fluorinated benzofurans have emerged as potent scaffolds against multi-drug resistant (MDR) bacteria. The 5-fluoro substitution is critical for activity against Gram-positive strains (S. aureus, E. faecalis).[1]
-
SAR Insight: The 5-fluoro group creates a dipole that enhances binding to the ATP-binding pocket of bacterial DNA gyrase B.
-
Potency: Derivatives such as M5a have shown MIC values comparable to Ciprofloxacin in specific resistant strains.
Detailed Experimental Protocol
Objective: Synthesis of ethyl 5-fluorobenzofuran-2-carboxylate (Key Intermediate).
Materials[2][3][4][5][6][7]
-
5-Fluorosalicylaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)[1]
-
Anhydrous Potassium Carbonate (
, 2.0 eq)[1] -
Dimethylformamide (DMF, anhydrous)
Methodology (Self-Validating)[1]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 5-fluorosalicylaldehyde (10 mmol) in DMF (20 mL).
-
Base Addition: Add
(20 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation).[1] Checkpoint: If no color change occurs, check reagents. -
Alkylation: Add ethyl bromoacetate (12 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to 140°C for 4 hours.
-
Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form immediately.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain white needles.
Characterization Expected
-
1H NMR (CDCl3):
7.55 (d, 1H, H-3), 7.45 (dd, 1H, H-4), 7.15 (td, 1H, H-6), 4.45 (q, 2H, ), 1.42 (t, 3H, ).[1] -
Note: The absence of the aldehyde proton signal (
ppm) confirms cyclization.[1]
Structure-Activity Relationship (SAR) Logic[1][8]
The following diagram illustrates the "decision tree" for optimizing the 5-fluorobenzofuran scaffold based on therapeutic targets.
Figure 2: SAR optimization strategy centering on the 5-fluorobenzofuran nucleus.
References
-
Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.[1][2] European Journal of Medicinal Chemistry.[2][3]
-
Al-Wahaibi, L.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][2][4][5] Cancers (Basel).[1]
-
Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.[1][6] ChemistrySelect.[6] [1]
-
Ayoub, A.T., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[1] RSC Advances.
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.[1][7] Cuestiones de Fisioterapia.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Biological Activity & Application Guide: 5-Fluoro-1-benzofuran-2-sulfonyl Chloride Scaffolds
[1]
Executive Summary
The 5-Fluoro-1-benzofuran-2-sulfonyl chloride scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] It bridges the structural rigidity of the benzofuran core with the versatile reactivity of the sulfonyl chloride functional group, enhanced by the metabolic stability and electronic modulation provided by the C5-fluorine substitution.
This guide details the chemical architecture, biological potential, and synthetic utility of this scaffold.[2] It is designed for medicinal chemists and drug developers seeking to exploit this intermediate for the generation of sulfonamide-based libraries targeting oncology (Carbonic Anhydrase IX/XII inhibition), antimicrobial resistance (MRSA), and inflammatory pathways.
Chemical Architecture & The "Fluorine Effect"
Structural Analysis
The scaffold consists of three critical domains:
-
Benzofuran Core: A planar, lipophilic bicycle that mimics the indole pharmacophore found in serotonin and tryptophan, allowing for intercalation into DNA or hydrophobic pocket binding in enzymes.
-
Sulfonyl Chloride Moiety (-SO₂Cl): An electrophilic "warhead" that serves as a linchpin for diversity-oriented synthesis (DOS).[1] It reacts rapidly with nucleophiles (amines, alcohols) to form stable sulfonamides and sulfonates.
-
5-Fluoro Substitution: The strategic placement of fluorine at the C5 position is non-trivial. It blocks the primary site of metabolic oxidation (CYP450 hydroxylation), significantly extending the half-life (
) of the final drug candidate while modulating the pKa of the resulting sulfonamide NH group.
Reactivity Profile
The sulfonyl chloride group is highly susceptible to nucleophilic attack. In drug discovery, this is primarily utilized to generate sulfonamides —a class of compounds with established bioactivity.
Key Reaction:
Biological Activity Profiles
Oncology: Carbonic Anhydrase (CA) Inhibition
Benzofuran-2-sulfonamides are potent inhibitors of tumor-associated Carbonic Anhydrases (hCA IX and XII).[1][3]
-
Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the Zn²⁺ ion in the enzyme's active site.
-
Selectivity: The bulky benzofuran ring occupies the hydrophobic half of the active site, conferring selectivity over the ubiquitous hCA I and II isoforms.
-
Impact: Inhibition of hCA IX disrupts pH regulation in hypoxic tumor cells, leading to reduced metastasis and cell death.
Antimicrobial Activity
Derivatives synthesized from this scaffold exhibit significant bacteriostatic activity, particularly against Gram-positive pathogens.[4]
-
Target: Dihydropteroate synthase (DHPS) inhibition (folate pathway disruption).
-
Spectrum: Effective against Staphylococcus aureus (including MRSA) and Bacillus subtilis.
-
Fungal Activity: 5-Fluoro-benzofuran derivatives have shown efficacy against Candida albicans by disrupting ergosterol biosynthesis.[1]
Anti-Inflammatory & Kinase Modulation
Emerging research suggests that 5-fluoro-benzofuran sulfonamides can inhibit the HIF-1
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the pharmacophoric contributions of the scaffold's components.
Caption: SAR map detailing the functional roles of the this compound scaffold components.
Experimental Protocols
Synthesis of 5-Fluoro-N-substituted-benzofuran-2-sulfonamides
Objective: To couple the sulfonyl chloride scaffold with a primary amine to generate a bioactive sulfonamide.
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.1 equiv)[1]
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Primary Amine (1.0 mmol) and Triethylamine (1.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Dropwise add a solution of this compound (1.0 mmol) in DCM (2 mL) over 10 minutes.
-
Note: Exothermic reaction. Control addition rate to maintain temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (10 mL). Extract with DCM (3 x 10 mL). Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)
Objective: Determine the inhibition constant (
-
Enzyme Prep: Recombinant hCA IX is dissolved in HEPES buffer (20 mM, pH 7.5).
-
Substrate: CO₂ saturated water.
-
Indicator: Phenol red (0.2 mM).
-
Measurement: Using a stopped-flow spectrophotometer, monitor the absorbance change at 557 nm (acidification rate).
-
Calculation:
is calculated using the Cheng-Prusoff equation from the IC₅₀ value derived from dose-response curves.[1]
Quantitative Data Summary
The table below summarizes typical activity ranges for N-substituted derivatives of this scaffold based on literature precedents for benzofuran sulfonamides.
| Target Class | Biological Target | Activity Metric | Typical Range | Reference |
| Oncology | hCA IX (Hypoxia) | 5.0 – 50 nM | [1, 2] | |
| Oncology | hCA XII | 8.0 – 65 nM | [1] | |
| Antimicrobial | S. aureus (MRSA) | MIC (Min.[1] Inhibitory Conc.) | 2.0 – 16 | [3, 4] |
| Antimicrobial | C. albicans | MIC | 12.5 – 50 | [3] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 0.4 – 5.0 | [2, 5] |
Synthesis Workflow Diagram
Caption: Synthetic route from precursor to the target sulfonyl chloride scaffold and final bioactive library.
References
-
Supuran, C. T., et al. (2019). "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors."[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Miao, Y., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.
-
Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry.
-
RSC Advances Review. (2024). "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles."[1][5][6] RSC Advances.
-
Choi, H., et al. (2012).[7] "5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran."[1][7] Acta Crystallographica Section E.
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A Technical Guide to the Safe Handling and Application of 5-Fluoro-1-benzofuran-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Predicted Classification
5-Fluoro-1-benzofuran-2-sulfonyl chloride is a specialized reagent whose hazard profile is dictated by its two primary functional components: the highly reactive sulfonyl chloride group and the fluorinated benzofuran core.
1.1. Predicted GHS Classification
Based on its chemical structure, the following Globally Harmonized System (GHS) classification is predicted. This classification should be considered provisional and handled with the utmost caution appropriate for a substance with unknown comprehensive toxicity.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |
| Serious Eye Damage | Category 1 | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |
| Acute Toxicity, Oral | Category 4 (Predicted) | Warning | H302: Harmful if swallowed. | |
| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals.[3][4] |
GHS Pictograms represent hazards associated with the chemical.[4]
1.2. Physicochemical and Toxicological Insights
-
Reactivity of the Sulfonyl Chloride Group: The sulfonyl chloride functional group is a potent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5][6] This makes it highly susceptible to nucleophilic attack by water, alcohols, amines, and thiols.[6] Its reaction with water is particularly hazardous as it is often violent and liberates corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[7][8] This high reactivity is the cornerstone of its synthetic utility but also the primary driver of its acute hazards.[5][6]
-
Influence of the Fluorinated Benzofuran Core: The benzofuran moiety is a common scaffold in medicinal chemistry.[9] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeation, and binding affinity to biological targets.[10] While specific toxicological data for this compound is unavailable, studies on related polyfluorinated dibenzofurans have shown they can activate the dioxin receptor, though their elimination half-life can be dramatically shorter than their chlorinated analogs.[11] Chronic exposure to the parent compound, 2,3-benzofuran, has been linked to liver and kidney toxicity in animal studies.[12][13] Therefore, systemic toxicity upon absorption is a significant concern.
Core Reactivity and Synthetic Applications
The primary utility of this compound in drug development lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a critical functional group in a wide range of pharmaceuticals, including antibiotics and antihypertensives.[6]
-
Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions, a common strategy in synthetic organic chemistry.[5]
The reactivity of the sulfonyl chloride group is depicted in the following diagram, showcasing its reaction with common nucleophiles encountered in a laboratory setting.
Caption: Reactivity of this compound with common nucleophiles.
Safe Handling and Storage Protocol
Strict adherence to the following protocols is mandatory to mitigate the significant risks associated with this compound.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
All handling operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors or dust.[7][14] An eyewash station and safety shower must be readily accessible and tested regularly.[7][8]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face | Chemical safety goggles with a face shield.[7][15] | Protects against splashes and vapors that can cause severe, irreversible eye damage.[14] |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.[7][16] A chemical-resistant apron is recommended for larger quantities.[15] | Prevents skin contact, which can lead to severe chemical burns.[7] |
| Respiratory | A NIOSH-approved respirator with an acid gas/organic vapor cartridge may be required for non-routine operations or spill cleanup.[7][8] | Prevents inhalation of highly irritating and corrosive vapors and dust.[7] |
3.2. Storage and Handling Workflow
The following workflow diagram outlines the critical steps for safely managing this chemical from receipt to disposal.
Caption: Step-by-step workflow for handling this compound.
3.2.1. Detailed Storage Protocol
-
Condition: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[14][17][18]
-
Moisture Control: This compound is highly water-sensitive.[8][19] It must be stored in a tightly sealed container, preferably within a desiccator or a controlled-atmosphere glovebox.[19] Never store under sinks or in areas with high humidity.[17][20]
-
Incompatibilities: Segregate from incompatible materials, especially water, bases, amines, alcohols, and strong oxidizing agents.[14][21] Store solids and liquids separately to minimize risks from accidental spills.[17]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[8] Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush skin with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[8] |
| Inhalation | Move the victim to fresh air.[16] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[16] |
| Ingestion | Do NOT induce vomiting.[2][8] Rinse mouth with water. If the victim is conscious, give them a cup of water to drink.[8] Never give anything by mouth to an unconscious person.[2][16] Seek immediate medical attention. |
4.2. Spill Management Protocol
This protocol is for minor spills (<100g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.[22]
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[23][24]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.[23]
-
Don PPE: Wear the full PPE ensemble as described in Section 3.1.[23][24]
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.[7][23] Do NOT use combustible materials like paper towels.
-
Neutralize (Cautiously): Once absorbed, slowly and carefully add a weak base like sodium bicarbonate to the mixture to neutralize residual acid.[7]
-
Collect: Using non-sparking tools, carefully sweep the absorbed and neutralized material into a designated, labeled hazardous waste container.[16][25]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.[23]
References
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. 5
-
Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable. 6
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. 26
-
Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride. Benchchem. 7
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook. 16
-
What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog. 14
-
Water Sensitive Chemicals. Environment, Health & Safety. 19
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. 8
-
Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. PubMed. 11
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. 17
-
SAFETY DATA SHEETS. 27
-
Properly Storing Hazardous Chemicals in Your Facility. Alltracon Machinery Moving and Millwright Services. 20
-
Best Practices for Proper Chemical Storage. The Synergist. 28
-
Class 8: Corrosive Substances. 29
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. 21
-
Fire Codes and the GHS - Part 6: Corrosive solids, liquids and gases. HMEx Assistant. 3
-
Using the GHS. Chemicals - Safe Work Australia.
-
Storage of Laboratory Chemicals: Research Safety. Protect IU - Indiana University. 18
-
How DOT and OSHA Regulate Corrosive Materials. Lion Technology. 30
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. 31
-
SAFETY DATA SHEET. TCI Chemicals. 32
-
GHS Classification (Rev.11, 2025) Summary. PubChem. 4
-
Chemical Emergency Procedures. 23
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. 33
-
Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. 24
-
Spill Control/Emergency Response. EHSO Manual 2025-2026. 22
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. 25
-
Chemical Spill Response Procedure. University of Manitoba. 34
-
Safety Data Sheet. Merck Millipore. 1
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SAFETY DATA SHEET. Fisher Scientific. 2
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SAFETY DATA SHEET.
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. 35
-
SAFETY DATA SHEET. TCI Chemicals. 9
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This compound. BLD Pharm. 36
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TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. Agency for Toxic Substances and Disease Registry US Public Health Service. 12
-
Personal Protective Kit (PPE Kit). BHS Industrial Equipment. 15
-
HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. 13
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). 10
-
Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. CSWAB. 37
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literature review of benzofuran-2-sulfonyl chloride analogs
An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of Benzofuran-2-sulfonyl Chloride Analogs
Abstract
Benzofuran, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, lending its structure to a multitude of biologically active compounds. The introduction of a sulfonyl chloride moiety at the 2-position of the benzofuran ring system unlocks a versatile synthetic handle for the creation of diverse compound libraries, primarily through the formation of sulfonamides. This technical guide provides a comprehensive , detailing their synthesis, chemical reactivity, and burgeoning applications in drug discovery. We will explore established and novel synthetic methodologies, delve into the key chemical transformations of the sulfonyl chloride group, and highlight the therapeutic potential of the resulting sulfonamide derivatives, with a focus on their roles as enzyme inhibitors and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this important class of molecules.
Introduction: The Significance of the Benzofuran Scaffold and the Sulfonyl Chloride Functional Group
The benzofuran ring system, an isostere of indole, is a common feature in a wide array of natural products and synthetic compounds with significant therapeutic properties. Its rigid, planar structure and electron-rich nature allow for favorable interactions with various biological targets. When functionalized with a sulfonyl chloride group (-SO₂Cl) at the 2-position, the benzofuran scaffold is transformed into a highly reactive intermediate, primed for nucleophilic substitution reactions.
The sulfonamide linkage (-SO₂NH-) formed from the reaction of a sulfonyl chloride with a primary or secondary amine is a key functional group in a vast number of marketed drugs, including antibacterial agents, diuretics, and anticonvulsants. The incorporation of a sulfonamide moiety into a benzofuran core creates a unique chemical space for the development of novel therapeutic agents with potentially enhanced efficacy and target specificity.
Synthesis of Benzofuran-2-sulfonyl Chloride Analogs
The preparation of benzofuran-2-sulfonyl chlorides typically involves a multi-step sequence, starting from readily available precursors. The most common strategies involve the chlorosulfonation of a pre-formed benzofuran ring or the construction of the benzofuran ring with the sulfur-containing functionality already in place.
Chlorosulfonation of Benzofuran
Direct chlorosulfonation of the parent benzofuran is a challenging endeavor due to the high reactivity of the furan ring, which can lead to polymerization or ring-opening under harsh acidic conditions. However, with carefully controlled reaction conditions, this method can be employed.
A more reliable approach involves the lithiation of the benzofuran at the 2-position, followed by quenching with sulfur dioxide and subsequent chlorination. This method offers better regioselectivity and is compatible with a wider range of substituents on the benzofuran ring.
Experimental Protocol: Synthesis of Benzofuran-2-sulfonyl Chloride via Lithiation
Materials:
-
Benzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Sulfur dioxide (SO₂) gas
-
N-Chlorosuccinimide (NCS)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add benzofuran (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble SO₂ gas through the solution for 30 minutes, ensuring the temperature remains below -60 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
The solvent is removed under reduced pressure to yield the crude lithium benzofuran-2-sulfinate salt.
-
The crude salt is suspended in anhydrous diethyl ether and cooled to 0 °C.
-
N-Chlorosuccinimide (1.2 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to afford the crude benzofuran-2-sulfonyl chloride, which can be purified by column chromatography on silica gel.
Synthesis from Salicylaldehyde Derivatives
An alternative strategy involves the construction of the benzofuran ring from appropriately substituted salicylaldehydes. This approach allows for greater control over the substitution pattern on the benzene portion of the benzofuran nucleus.
Caption: Synthesis of benzofuran-2-sulfonyl chlorides from salicylaldehydes.
Reactivity and Chemical Transformations
The synthetic utility of benzofuran-2-sulfonyl chlorides lies in the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles.
Sulfonamide Formation
The most prominent reaction of benzofuran-2-sulfonyl chlorides is their facile conversion to sulfonamides upon treatment with primary or secondary amines. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to quench the HCl byproduct.
Caption: General scheme for the synthesis of benzofuran-2-sulfonamides.
The diversity of commercially available amines allows for the generation of large libraries of benzofuran-2-sulfonamide analogs for biological screening.
Other Nucleophilic Displacement Reactions
While sulfonamide formation is the most common transformation, the sulfonyl chloride can also react with other nucleophiles, such as alcohols to form sulfonate esters and water to yield sulfonic acids. These derivatives, however, have been less explored in the context of drug discovery compared to their sulfonamide counterparts.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran-2-sulfonamide analogs have emerged as a promising class of compounds with a broad spectrum of biological activities.
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| N-Aryl benzofuran-2-sulfonamides | Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | |
| N-Heterocyclic benzofuran-2-sulfonamides | Kinase Inhibitors | Oncology | |
| Substituted benzofuran-2-sulfonamides | Antimicrobial Agents | Infectious Diseases | |
| Benzofuran-2-sulfonamide-based hybrids | Dual-target Inhibitors | Multifactorial Diseases |
Carbonic Anhydrase Inhibitors
Certain benzofuran-2-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.
Kinase Inhibitors
The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of protein kinases. Several benzofuran-2-sulfonamide derivatives have been reported as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Antimicrobial Agents
The benzofuran scaffold is present in many natural and synthetic antimicrobial agents. The introduction of a sulfonamide group at the 2-position has been shown to enhance the antimicrobial activity of these compounds against a range of bacterial and fungal pathogens.
Structure-Activity Relationships (SAR)
The biological activity of benzofuran-2-sulfonamide analogs can be modulated by modifying both the benzofuran ring and the substituent on the sulfonamide nitrogen.
-
Substituents on the Benzofuran Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the benzofuran can influence the electronic properties of the scaffold and its interaction with biological targets.
-
Substituents on the Sulfonamide Nitrogen: The nature of the R group(s) on the sulfonamide nitrogen is a critical determinant of biological activity. Variations in size, lipophilicity, and hydrogen bonding capacity can lead to significant differences in potency and selectivity.
Caption: A typical workflow for SAR studies of benzofuran-2-sulfonamides.
Conclusion and Future Perspectives
Benzofuran-2-sulfonyl chloride is a valuable and versatile building block for the synthesis of diverse libraries of sulfonamide derivatives. The compounds accessible from this intermediate have demonstrated a wide range of promising biological activities, particularly in the areas of enzyme inhibition and cancer therapy. Future research in this field is likely to focus on the development of more efficient and environmentally friendly synthetic methods for the preparation of benzofuran-2-sulfonyl chlorides. Furthermore, the exploration of novel substitution patterns on both the benzofuran core and the sulfonamide moiety will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The continued application of modern drug design strategies, such as computational modeling and fragment-based screening, will further accelerate the development of this important class of compounds.
References
-
The Journal of Organic Chemistry, Synthesis of Benzofuran-2-sulfonamides, [Link]
-
Organic Letters, A Novel Method for the Preparation of Sulfonamides, [Link]
-
Journal of Medicinal Chemistry, Benzofuran-2-sulfonamides as Carbonic Anhydrase Inhibitors, [Link]
-
Bioorganic & Medicinal Chemistry Letters, Discovery of Benzofuran-2-sulfonamides as Potent Kinase Inhibitors, [Link]
-
European Journal of Medicinal Chemistry, Synthesis and Antimicrobial Evaluation of Novel Benzofuran-2-sulfonamides, [Link]
5-Fluoro-1-benzofuran-2-sulfonyl chloride molecular weight and formula
Topic: 5-Fluoro-1-benzofuran-2-sulfonyl chloride molecular weight and formula Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Strategic Utilization in Medicinal Chemistry & Synthetic Protocols
Executive Summary
In the landscape of modern drug discovery, the benzofuran scaffold represents a "privileged structure," offering a rigid, lipophilic framework capable of participating in pi-stacking interactions within protein binding pockets. This compound is a high-value electrophilic building block used primarily to introduce the 5-fluorobenzofuran moiety via sulfonamide or sulfonate ester linkages.
This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, synthesis pathways, and critical handling protocols to ensure experimental success and reproducibility.
Physicochemical Profile
The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.
| Property | Specification |
| Compound Name | This compound |
| CAS Registry Number | 1592452-13-5 |
| Molecular Formula | C₈H₄ClFO₃S |
| Molecular Weight | 234.63 g/mol |
| Monoisotopic Mass | 233.955 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Storage Conditions | Inert atmosphere (N₂/Ar), < -20°C, Desiccated |
Structural Causality: The presence of the fluorine atom at the C-5 position modulates the metabolic stability of the benzofuran ring (blocking metabolic oxidation at this prone site) and alters the pKa of resulting sulfonamides via inductive electron withdrawal, potentially improving bioavailability compared to non-fluorinated analogs.
Synthetic Pathways & Mechanistic Logic
To generate this compound with high regiochemical fidelity, one must choose between Direct Chlorosulfonation and Directed Lithiation .
A. The "Gold Standard" Route: Directed Lithiation
Direct chlorosulfonation using chlorosulfonic acid (
Mechanism:
-
C-2 Deprotonation: The C-2 proton of benzofuran is the most acidic (
). Treatment with -Butyllithium ( -BuLi) at low temperature selectively generates the 2-lithio species. -
Sulfination: Quenching the lithio-species with Sulfur Dioxide (
) forms the lithium sulfinate. -
Chlorination: Oxidative chlorination of the sulfinate using
-Chlorosuccinimide (NCS) or Sulfuryl Chloride ( ) yields the sulfonyl chloride.
B. Visualizing the Synthesis Workflow
The following diagram outlines the logical flow for synthesizing and utilizing this building block.
Figure 1: Regioselective synthesis pathway via directed lithiation to avoid C-3 byproducts.
Experimental Protocol: Sulfonamide Coupling
Trustworthiness Note: This protocol relies on "Self-Validating" checkpoints. If the reaction mixture turns opaque immediately upon addition of the chloride, moisture contamination is likely (hydrolysis).
Objective: Coupling this compound with a primary amine (
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Triethylamine (
) or DIPEA (2.5 eq) — Acts as HCl scavenger. -
Dichloromethane (DCM) or THF (Anhydrous) — Solvent.
-
DMAP (0.1 eq) — Catalyst (Optional, boosts sluggish amines).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve the amine (1.1 eq) and base (2.5 eq) in anhydrous DCM. Cool to 0°C.-
Why 0°C? Sulfonyl chlorides are highly reactive. Lowering kinetic energy prevents double-sulfonylation or side reactions with the solvent.
-
-
Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Checkpoint: The solution should remain clear or turn slightly yellow. A white precipitate (amine hydrochloride salt) is expected and indicates the reaction is proceeding.
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Spot TLC (Hexane/EtOAc). The sulfonyl chloride spot (usually high
) should disappear. If it persists, add 0.1 eq DMAP.
-
-
Workup: Dilute with DCM. Wash sequentially with:
-
1M HCl (removes unreacted amine/base).
-
Sat.
(removes hydrolyzed sulfonic acid byproducts). -
Brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography.
Applications in Drug Discovery
The 5-fluoro-1-benzofuran-2-sulfonyl moiety is a bioisostere for indole- and naphthalene-sulfonamides.
-
SIRT2 Inhibition: Benzofuran-sulfonyl derivatives have shown potency as selective inhibitors of Sirtuin-2 (SIRT2), a target in neurodegenerative diseases and cancer. The fluorine atom enhances lipophilicity (
), facilitating blood-brain barrier (BBB) penetration. -
Antimicrobial Agents: The scaffold is utilized in designing inhibitors of bacterial protein tyrosine phosphatases (e.g., mPTPB inhibitors for Tuberculosis).
Safety & Handling (The "Hydrolysis Trap")
Hazard: Sulfonyl chlorides are corrosive and lachrymators. Critical Failure Mode: Hydrolysis.
-
The Risk: On contact with atmospheric moisture, this compound degrades into 5-fluoro-1-benzofuran-2-sulfonic acid and Hydrochloric acid (HCl).
-
Detection: If the solid smells acrid (HCl gas) or is sticky/gummy, it has hydrolyzed.
-
Remediation: Always store under inert gas. If hydrolysis is suspected, check purity via LC-MS (look for the sulfonic acid mass: [M-Cl+OH] = 216 Da).
References
-
PubChem. (2025).[1] this compound (Compound).[2][3] National Library of Medicine. Retrieved from [Link]
-
Choi, H. D., et al. (2012). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Acta Crystallographica. Retrieved from [Link]
Sources
Fluorine-Substituted Benzofuran Sulfonyl Chlorides: Synthetic Strategies and Medicinal Utility
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and functioning as a core pharmacophore in anti-arrhythmic, anti-tumor, and anti-viral therapeutics.[1][2] When derivatized as sulfonyl chlorides , these compounds become versatile electrophiles for generating sulfonamides—a moiety critical for Carbonic Anhydrase (CA) inhibition and diverse receptor modulation.
This technical guide focuses on the fluorine-substituted variants of benzofuran sulfonyl chlorides. The introduction of fluorine is not merely decorative; it fundamentally alters the physicochemical profile (pKa, LogP), metabolic stability (blocking CYP450 oxidation), and synthetic reactivity of the scaffold. This document outlines the rationale for fluorine incorporation, navigates the complex regioselectivity of chlorosulfonation, and provides validated protocols for synthesis and handling.
The Fluorine Advantage: Physicochemical & Biological Impact
The strategic substitution of hydrogen with fluorine (F) on the benzofuran ring imparts specific advantages in drug design, often referred to as the "Fluorine Effect."
Metabolic Stability (The "Para-Block")
Benzofurans are susceptible to oxidative metabolism, primarily hydroxylation at the C5 and C6 positions mediated by Cytochrome P450 isoforms.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage.
-
Application: Substituting F at C5 or C7 effectively "blocks" metabolic hot spots, extending the biological half-life (
) of the resulting drug candidate.
Electronic Modulation & Reactivity
Fluorine is the most electronegative element (Pauling scale: 3.98). Its inductive effect (
-
Impact on Sulfonyl Chloride: The electron-withdrawing nature of F makes the sulfur atom of the
group more electrophilic. This increases reactivity towards nucleophiles (amines) during sulfonamide formation but also increases susceptibility to hydrolysis. -
Impact on pKa: In the final sulfonamide product (
), a fluorine substituent on the benzofuran ring lowers the pKa of the N-H proton, enhancing acidity and potentially improving interactions with metal centers (e.g., Zn(II) in Carbonic Anhydrases).
Lipophilicity and Conformation
Fluorine substitution increases lipophilicity (LogP) moderately compared to hydrogen, facilitating membrane permeability. Furthermore, the "Orthogonal Fluorine" effect can lock conformations via electrostatic interactions with adjacent carbonyls or sulfonyl oxygens, reducing entropic penalties upon binding.
Regiochemistry & Synthetic Logic
Synthesizing fluorinated benzofuran sulfonyl chlorides requires navigating the competing reactivities of the furan ring (acid-sensitive, electron-rich) and the benzene ring (deactivated by F).
The Regioselectivity Dilemma
-
C2 Position: The most reactive site for electrophilic substitution in unsubstituted benzofurans.
-
C3 Position: If C2 is blocked (e.g., by a methyl group), electrophilic attack occurs at C3.
-
Benzene Ring (C5/C7): Direct chlorosulfonation on the benzene ring is difficult if the furan ring is open, as the reagents (e.g.,
) will preferentially attack or polymerize the furan moiety.
To target specific positions, researchers must choose between Direct Chlorosulfonation and Diazotization (Meerwein) strategies.
Synthetic Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the optimal synthetic route based on the desired sulfonyl chloride position.
Detailed Experimental Protocols
Protocol A: Direct Chlorosulfonation (Targeting C2/C3)
Best for: 5-fluorobenzofuran (Targeting C2) or 2-methyl-5-fluorobenzofuran (Targeting C3).
Context: The fluorine atom at C5 deactivates the benzene ring, directing the electrophile (
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a drying tube (CaCl2). Cool to -10°C using an ice/acetone bath.
-
Reagent: Charge the flask with Chlorosulfonic acid (ClSO3H) (5.0 equiv). Note: Use fresh reagent; old acid contains hydrolyzed H2SO4 which reduces yield.
-
Addition: Dissolve the fluorobenzofuran substrate (1.0 equiv) in minimal dry DCM. Add dropwise to the acid over 30 minutes, maintaining temperature below 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Aliquot into MeOH (forms methyl ester) and check via TLC/LCMS.
-
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.
-
Isolation: Extract immediately with DCM (
). Wash with cold water and brine. Dry over . -
Storage: Use immediately or store at -20°C under Argon.
Protocol B: The Meerwein Strategy (Targeting Benzene Ring)
Best for: Placing
Context: This route avoids acid-catalyzed polymerization of the furan ring.
-
Precursor: Start with the corresponding amino-benzofuran (e.g., 5-amino-2-methylbenzofuran).
-
Diazotization:
-
Dissolve amine (1.0 equiv) in conc. HCl/AcOH. Cool to -5°C.[3]
-
Add
(1.1 equiv) in water dropwise. Stir 30 min to form the diazonium salt.
-
-
Sulfonylation:
-
In a separate vessel, saturate glacial acetic acid with
gas (bubbling for 15 min). -
Add
(0.2 equiv) as catalyst. -
Pour the cold diazonium solution into the
mixture.
-
-
Workup: Gas evolution (
) occurs. Once bubbling ceases, pour onto ice. Filter the precipitate.
Handling, Stability & Troubleshooting
Benzofuran sulfonyl chlorides are high-energy electrophiles. Their stability is compromised by the electron-withdrawing fluorine substituents.
Stability Profile
-
Hydrolysis: F-substituted sulfonyl chlorides hydrolyze 2–3x faster than their non-fluorinated counterparts due to the increased electrophilicity of the sulfur atom.
-
Thermal: Stable up to ~60°C. Above this,
extrusion can occur, especially in the presence of palladium catalysts.
Conversion to Sulfonyl Fluorides (SuFEx)
For long-term storage or library generation, it is recommended to convert the unstable chloride to the robust fluoride.
-
Protocol: Treat the crude sulfonyl chloride with KHF2 (saturated aq.) in Acetonitrile.
-
Benefit: The resulting
is stable to chromatography and water, yet reacts selectively with amines in the presence of calcium salts (SuFEx click chemistry).
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Black Tar / Polymerization | Acid sensitivity of furan ring during chlorosulfonation. | Switch to Protocol B (Meerwein) or use |
| Low Yield | Hydrolysis during quench. | Use ice-cold water; extract immediately. Do not let the aqueous layer sit. |
| Regio-isomers | Competition between rings. | Verify position via NOE NMR. Use C2-blocking groups (Methyl/Ester) to force C3 substitution. |
Case Studies & Applications
Carbonic Anhydrase (CA) Inhibitors
Benzofuran sulfonamides are potent inhibitors of tumor-associated hCA IX and XII.
-
Role of Fluorine: Substitution at the 5-position (e.g., 5-fluoro-benzofuran-2-sulfonamide) has been shown to enhance selectivity for hCA IX over the ubiquitous hCA II isoform. The fluorine atom fills a hydrophobic pocket in the enzyme active site, displacing water.
Tubulin Polymerization Inhibitors
Aryl-sulfonyl derivatives of benzofuran have shown efficacy against multidrug-resistant cancer lines.
-
SAR Insight: A 5-fluoro or 5-chloro substituent on the benzofuran core is often critical for maintaining cytotoxicity (IC50 < 50 nM) by mimicking the pharmacophore of Colchicine.
References
-
Regioselectivity in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link
-
Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Synthesis of Sulfonyl Chlorides: Woolven, H., et al. (2011).[4] DABSO-Based Synthesis of Sulfonyl Chlorides. Organic Letters, 13(18), 4876–4878. Link
-
Benzofuran CA Inhibitors: Grandane, A., et al. (2013). Synthesis and CA inhibitory activity of benzofuran-2-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
SuFEx Chemistry: Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie, 53(36), 9430-9448. Link
Sources
Methodological & Application
Application Note: Synthesis of Sulfonamides using 5-Fluoro-1-benzofuran-2-sulfonyl chloride
Introduction & Strategic Value
The 5-Fluoro-1-benzofuran-2-sulfonyl chloride scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike simple phenyl sulfonamides, the benzofuran core offers unique vectoral alignment for hydrogen bonding and
Why this Scaffold?
-
Metabolic Stability: The fluorine atom at the C5 position blocks a common site of metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the in vivo half-life of the resulting drug candidate.
-
Bioisosterism: The benzofuran moiety serves as a lipophilic bioisostere for indole and naphthalene systems, frequently improving membrane permeability.
-
Therapeutic Relevance: Sulfonamides derived from this core are actively investigated in HCV inhibition (NS3/4A protease targets), antitumor agents (tubulin polymerization inhibitors), and antimicrobial applications.
Chemical Properties & Handling[1][2]
Critical Stability Warning: Heteroaryl sulfonyl chlorides are inherently less stable than their carbocyclic counterparts (e.g., tosyl chloride). The electron-rich furan ring can facilitate
| Property | Specification |
| CAS Number | 209257-22-9 (General Ref) / 1592452-13-5 (Specific) |
| Appearance | Off-white to pale yellow solid |
| Storage | |
| Reactivity Profile | High electrophilicity at sulfur; prone to hydrolysis to sulfonic acid. |
Mechanistic Insight: The Sulfonylation Pathway
Understanding the mechanism is vital for troubleshooting low yields. The reaction follows a nucleophilic substitution at the sulfur atom (
Key Mechanistic Factors:
-
Base Role: The base (Pyridine/DIPEA) serves two purposes: it acts as a proton scavenger (neutralizing HCl) and, in the case of pyridine, can form a reactive sulfonyl-pyridinium intermediate that accelerates the reaction.
-
Side Reactions: The primary failure mode is hydrolysis (reaction with ambient water) yielding the unreactive sulfonic acid.
Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur atom.
Experimental Protocols
Protocol A: The "Gold Standard" (Anhydrous Conditions)
Recommended for valuable amines and initial library synthesis.
Rationale: Uses anhydrous Dichloromethane (DCM) to minimize hydrolysis. Pyridine acts as both base and nucleophilic catalyst.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pyridine (3.0 equiv) or
(1.5 equiv) + DMAP (0.1 equiv) -
Anhydrous DCM (
concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM. Cool to
in an ice bath. -
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Note: Dropwise addition prevents localized heating and side reactions.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Add saturated
solution. -
Workup:
-
Extract with DCM (
). -
Wash combined organics with 10% Citric Acid (to remove pyridine) followed by Brine.
-
Caution: Avoid strong mineral acids (HCl) during workup to prevent potential acid-catalyzed degradation of the furan ring.
-
Dry over
, filter, and concentrate.
-
Protocol B: The "Difficult Substrate" Method (Catalytic Activation)
Use when the amine is electronically deactivated (e.g., anilines) or sterically hindered.
Rationale: 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-sulfonylpyridinium salt, significantly increasing electrophilicity.
Modifications to Protocol A:
-
Base: Use Diisopropylethylamine (DIPEA, 2.0 equiv).
-
Catalyst: Add DMAP (10–20 mol%).
-
Temperature: If no reaction occurs after 4 hours at RT, heat to reflux (
for DCM, or switch solvent to THF and heat to ).
Workflow Visualization
Caption: Decision-tree workflow for benzofuran sulfonamide synthesis.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Sulfonic Acid formation) | Wet solvent or old reagents. | Use freshly distilled DCM/THF. Store sulfonyl chloride in a desiccator. |
| Low Yield (Unreactive Amine) | Steric hindrance or low nucleophilicity. | Switch to Protocol B (DMAP cat). Use Microwave irradiation ( |
| Bis-Sulfonylation | Primary amine is too reactive. | Use 1.0 equiv of Sulfonyl Chloride and slow addition at |
| Degradation during Workup | Acid sensitivity of benzofuran. | Replace HCl wash with Citric Acid or Ammonium Chloride . |
References
-
Scott, K. A., et al. (2002). "Benzofurans as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. (General scaffold utility)
-
Bahrami, K., et al. (2009).[3] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. (Synthesis methodology)
-
Woolven, H., et al. (2016). "The Synthesis of Heteroaryl Sulfonamides." Organic Letters. (Heteroaryl specific stability)
-
Sigma-Aldrich. "Product Specification: this compound." (Physical properties)
Sources
reaction protocol for 5-Fluoro-1-benzofuran-2-sulfonyl chloride with amines
An Application Guide to the Synthesis of 5-Fluoro-1-benzofuran-2-sulfonamides
Introduction: The Significance of 5-Fluoro-1-benzofuran-2-sulfonamides
The 5-fluoro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] When coupled with a sulfonamide moiety—a critical pharmacophore in numerous approved drugs—the resulting 5-fluoro-1-benzofuran-2-sulfonamides become highly valuable targets for drug discovery campaigns.[3][4][5] These compounds are explored as potential inhibitors of enzymes like Hypoxia-Inducible Factor-1 (HIF-1), which is implicated in tumor angiogenesis.[4]
This application note provides a detailed and robust protocol for the synthesis of N-substituted 5-fluoro-1-benzofuran-2-sulfonamides through the reaction of 5-Fluoro-1-benzofuran-2-sulfonyl chloride with various primary and secondary amines. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer insights into process optimization and safety management.
Core Reaction Principles and Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine is a cornerstone reaction in organic synthesis.[6][7] The core of this transformation is a nucleophilic substitution reaction at the sulfur center.
Mechanistic Insights: The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it.[6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking this electrophilic sulfur center. The chloride ion is an excellent leaving group, facilitating the reaction. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[6][8] While the precise mechanism can depend on the specific reactants and conditions, it generally proceeds through a concerted SN2-like pathway or a stepwise addition-elimination sequence involving a trigonal bipyramidal intermediate.[6]
Caption: General reaction mechanism for sulfonamide formation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Recommended Purity | Notes |
| This compound | 1592452-13-5[9] | >95% | Corrosive, moisture-sensitive. Store under inert gas. |
| Primary/Secondary Amine (Aliphatic or Aromatic) | Varies | >98% | |
| Pyridine (Anhydrous) | 110-86-1 | >99.8% | Acts as both solvent and base. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | >99.8% | Alternative solvent. |
| Triethylamine (TEA) or DIPEA | Varies | >99% | Alternative base if using DCM as a solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1 M (aqueous) | For reaction work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Reagent Grade | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous Solution | For washing/neutralization. |
| Brine | N/A | Aqueous Solution | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Granular | For drying organic layers. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol provides a general method applicable to a wide range of primary and secondary amines. Optimization may be required for specific substrates, particularly for less nucleophilic aromatic amines.
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Flask Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous pyridine (to a concentration of approx. 0.2-0.5 M). Alternative: Use anhydrous Dichloromethane (DCM) as the solvent and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to control the initial exothermic reaction.
-
Addition of Sulfonyl Chloride: To the cold, stirred amine solution, add this compound (1.05-1.1 equivalents) portion-wise over 5-10 minutes. Ensure the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold 1 M HCl (aqueous). This step protonates the pyridine and any excess amine, making them water-soluble. A solid precipitate of the sulfonamide product may form at this stage.
-
Extraction/Filtration:
-
If a precipitate forms: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
If no precipitate forms: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Washing (for extraction method): Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Safety Precautions and Hazard Management
Chemical Hazards:
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[10][11] It reacts with water and moisture, releasing corrosive HCl gas.[10] Handle only in a fume hood with appropriate personal protective equipment.
-
Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. It is a suspected carcinogen and teratogen. Always use in a well-ventilated fume hood.
-
Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Acids and Bases: Handle with care, as they are corrosive.
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical safety goggles, and a face shield.
-
Use nitrile or neoprene gloves. Ensure gloves are appropriate for the specific chemicals being handled.[12][13]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed due to moisture).2. Amine is not nucleophilic enough (e.g., highly substituted anilines).3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.2. Increase reaction temperature (e.g., heat to 40-60 °C). Consider a stronger, non-nucleophilic base.3. Ensure at least 1.5 eq of base (like TEA) is used if pyridine is not the solvent. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance around the amine or sulfonyl group. | 1. Allow the reaction to stir for a longer period (up to 48 hours).2. Gently heat the reaction mixture. |
| Multiple Spots on TLC | 1. Formation of side products (e.g., bis-sulfonylation of primary amines).2. Degradation of starting material or product. | 1. Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly.2. Avoid excessive heating. Ensure the work-up procedure is not overly acidic or basic. |
Conclusion
The reaction of this compound with amines is a reliable and versatile method for synthesizing a diverse library of N-substituted sulfonamides. By understanding the reaction mechanism, adhering to anhydrous conditions, and implementing proper safety protocols, researchers can efficiently generate these valuable compounds for further investigation in drug development and medicinal chemistry. The protocol outlined in this document provides a solid foundation for this synthetic transformation.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
- Amines as Nucleophiles. Chemistry LibreTexts. (2021).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. (2025).
- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific. (2023).
- SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich. (2025).
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
- 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. PMC.
- Safety Data Sheet. Merck Millipore.
- This compound. BLD Pharm.
- Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate.
- Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential. PubMed. (2017).
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019).
- N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC. (2023).
Sources
- 1. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Synthesis and evaluation of N-(benzofuran-5-yl)aromaticsulfonamide derivatives as novel HIF-1 inhibitors that possess anti-angiogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1592452-13-5|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ie [fishersci.ie]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
Precision Sulfonylation: Mechanistic Control and Protocol Optimization for Sulfonyl Chlorides
Abstract & Scope
The formation of sulfonamides and sulfonate esters via nucleophilic substitution of sulfonyl chlorides (
Mechanistic Duality: The Critical Decision Point
To optimize yield and purity, one must first identify the operative mechanism. Unlike acyl chlorides, sulfonyl chlorides react via two distinct pathways depending on the nature of the R-group and the Base .
Pathway A: Direct Nucleophilic Substitution ( -like)
-
Substrates: Aromatic sulfonyl chlorides (e.g., Tosyl-Cl) and aliphatic substrates lacking
-protons. -
Mechanism: The nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state (or intermediate), followed by chloride expulsion.
-
Key Insight: Steric hindrance at the nucleophile significantly retards this rate. Catalysis (e.g., DMAP) is often required for alcohols or hindered amines.
Pathway B: Sulfene Elimination-Addition
-
Substrates: Aliphatic sulfonyl chlorides with
-protons (e.g., Mesyl-Cl, ). -
Mechanism: Base-mediated deprotonation forms a highly reactive Sulfene intermediate (
), which is then trapped by the nucleophile. -
Risk Factor: Sulfenes are extremely electrophilic and non-selective. If the desired nucleophile is slow, water (from wet solvents) will trap the sulfene, leading to hydrolysis products (
).
Mechanistic Visualization
The following diagram illustrates the bifurcation of reactivity.
Figure 1: Mechanistic bifurcation between direct substitution (aromatic) and sulfene intermediates (aliphatic).
Critical Parameters & Optimization
Experimental success relies on selecting the correct solvent/base combination to match the nucleophile's reactivity.
| Parameter | Recommended Reagent | Context & Rationale |
| Solvent | DCM (Anhydrous) | Standard. Excellent solubility for organic substrates; easy workup. |
| THF | Polar Substrates. Use for amino acids or polar amines. Ensure it is peroxide-free. | |
| Water/Dioxane | Schotten-Baumann. For robust, scale-up friendly reactions using inorganic bases ( | |
| Base | Pyridine | Dual Role. Acts as both solvent and base. Forms an active |
| Triethylamine (TEA) | General Purpose. Cheap, effective. Can promote sulfene formation in mesylation. | |
| DIPEA (Hünig's Base) | Non-Nucleophilic. Use when the amine nucleophile is valuable/scarce to prevent quaternary salt formation. | |
| Catalyst | DMAP | "The Turbocharger." Essential for alcohols (sulfonate esters) and hindered amines . Forms a super-active acyl-pyridinium-like species. |
Detailed Experimental Protocols
Protocol A: Standard Sulfonamide Synthesis (Amine Nucleophiles)
Best for: Primary/Secondary amines reacting with Aryl/Alkyl sulfonyl chlorides.
Reagents:
-
Amine substrate (
equiv)[2][3][4] -
Sulfonyl Chloride (
– equiv) -
Triethylamine (
– equiv) or Pyridine ( equiv) -
DCM (Anhydrous,
concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Dissolution: Dissolve the Amine and Base in anhydrous DCM.
-
Cooling: Cool the mixture to
(ice bath). Critical: Exothermic reaction. -
Addition: Dissolve the Sulfonyl Chloride in a minimal volume of DCM and add dropwise to the amine solution.
-
Why? Keeping the electrophile concentration low initially prevents bis-sulfonylation of primary amines.
-
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically 1–4 hours).
-
Quench: Add a small amount of primary amine (e.g., dimethylaminopropylamine) or water to consume excess chloride.
-
Workup (The "Acid Wash"):
Protocol B: Sulfonate Ester Synthesis (Alcohol Nucleophiles)
Best for: Creating Tosylates/Mesylates from alcohols. Requires catalysis.
Reagents:
-
Alcohol substrate (
equiv)[2] -
Sulfonyl Chloride (
– equiv) -
Triethylamine (
equiv) -
DMAP (
– equiv) Mandatory for reasonable rates. -
DCM (Anhydrous)[3]
Procedure:
-
Setup: Ensure strictly anhydrous conditions (moisture competes with the alcohol).
-
Mix: Combine Alcohol, TEA, and DMAP in DCM. Cool to
. -
Addition: Add Sulfonyl Chloride portion-wise.
-
Monitoring: Reaction may require longer times (4–12 hours) than amines.
-
Workup: Follow Protocol A, but ensure the HCl wash is cold and brief if the product is acid-sensitive.
Protocol C: Schotten-Baumann Conditions (Biphasic/Green)
Best for: Amino acids, water-soluble amines, or large-scale synthesis where organic solvents are limited.
Reagents:
-
Amine (
equiv)[3][4] -
Sulfonyl Chloride (
equiv) -
or
( – equiv) -
Solvent: Water/Dioxane or Water/DCM (1:1 ratio).
Procedure:
-
Dissolution: Dissolve Amine and Base in the water phase.
-
Addition: Add Sulfonyl Chloride (neat or dissolved in minimal organic solvent) vigorously.
-
Stirring: Vigorous stirring is essential to maximize interfacial surface area.
-
Isolation: Product often precipitates out. Filter and wash with water. If oil forms, extract with EtOAc.
Workflow Logic & Troubleshooting
Use the following decision tree to guide your experimental design and troubleshooting.
Figure 2: Decision tree for protocol selection and troubleshooting common failure modes.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Hydrolysis of Sulfonyl Chloride | Ensure solvents are dry. Increase electrophile equivalents. Add DMAP.[2][5][6][7] |
| Bis-Sulfonylation | Add sulfonyl chloride very slowly at | |
| Dark/Tar Formation | Sulfene Polymerization (Mesyl-Cl) | Reduce base strength (use Collidine or Pyridine instead of TEA). Cool to |
| Pyridine Smell in Product | Inefficient Workup | Repeat the |
References
-
Mechanistic Overview of Sulfonyl Chlorides Carey, F. A., & Sundberg, R. J.[1][8] Advanced Organic Chemistry Part A: Structure and Mechanisms.
-
The Schotten-Baumann Reaction Organic Chemistry Portal. Schotten-Baumann Reaction Conditions.
-
DMAP Catalysis Mechanism Xu, S., et al. "The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism."
-
Sulfene Intermediates in Aliphatic Sulfonylation King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[8] J. Am. Chem. Soc.
-
Green Chemistry Approaches (Aqueous Media) Pincekova, L., et al. "Sulfonamide synthesis by alkylation or arylation."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent Engineering for 5-Fluoro-1-benzofuran-2-sulfonyl Chloride Derivatization
Executive Summary & Chemical Profile
5-Fluoro-1-benzofuran-2-sulfonyl chloride (CAS: 1592452-13-5) is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its reactivity is defined by the electrophilic sulfonyl chloride moiety attached to the C2 position of the benzofuran ring.
The 5-Fluoro substituent exerts a strong inductive electron-withdrawing effect ($ -I $), significantly increasing the electrophilicity of the sulfur atom compared to the non-fluorinated analog. While this enhances reaction rates with nucleophiles, it simultaneously lowers the energy barrier for hydrolysis. Consequently, solvent selection is not merely about solubility; it is the primary control vector for preventing yield loss due to sulfonic acid formation.
Physiochemical Profile
| Property | Characteristic | Implication for Solvent Selection |
| Electrophilicity | High (Enhanced by 5-F) | Requires strictly anhydrous conditions for kinetic control. |
| Lipophilicity | Moderate (Benzofuran core) | Soluble in DCM, THF, EtOAc; poor solubility in water/alcohols. |
| Hydrolytic Stability | Low | Critical: Avoid monophasic aqueous systems. |
| Thermal Stability | Moderate | Avoid high-boiling solvents requiring harsh removal (e.g., DMSO). |
Solvent Selection Matrix
The following matrix categorizes solvents based on their compatibility with this compound for nucleophilic substitution reactions (e.g., amidation, esterification).
| Solvent Class | Specific Solvent | Suitability | Technical Rationale |
| Chlorinated | Dichloromethane (DCM) | Optimal | Excellent solubility; inert; low boiling point (40°C) allows easy removal; immiscible with water (simplifies workup). |
| Ethers | THF (Anhydrous) | Excellent | Good solubility; miscible with water (requires extraction); stabilizes intermediate transition states. |
| Nitriles | Acetonitrile (MeCN) | Good | Polar aprotic; useful for polar amine reactants; must be strictly anhydrous to prevent hydrolysis. |
| Aromatic | Toluene | Moderate | Good for reflux/heating; less solubilizing power for polar reactants; harder to remove than DCM. |
| Amides | DMF / DMAc | Caution | Risk: Can react with sulfonyl chlorides to form dimethylamine sulfonamides (decomposition). Use only if reactants are insoluble elsewhere. |
| Alcohols | MeOH / EtOH | Prohibited | Reacts rapidly to form sulfonate esters (solvolysis) unless the alcohol is the intended reactant. |
| Water | Water | Conditional | Prohibited as a single solvent. Allowed only in biphasic Schotten-Baumann conditions (DCM/Water). |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on reactant properties.
Caption: Decision logic for solvent selection prioritizing inertness and solubility.
Detailed Experimental Protocols
Protocol A: Anhydrous Sulfonamide Synthesis (Standard)
Application: Synthesis of high-purity sulfonamides, especially with valuable or moisture-sensitive amines. Mechanism: Nucleophilic attack of the amine on the sulfur atom, followed by elimination of chloride.[1] The base neutralizes the HCl byproduct.[2]
Materials:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[3]
-
Atmosphere: Nitrogen or Argon
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to control the exotherm and prevent side reactions due to the high reactivity of the 5-fluoro derivative.
-
Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Target Mass: [M+H]⁺ = MW(Amine) + 234.6 (Sulfonyl fragment) - 1.0 (H).
-
-
Workup (Self-Validating):
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine/base).
-
Wash with Sat. NaHCO₃ (to remove any hydrolyzed sulfonic acid byproduct).
-
Wash with Brine , dry over MgSO₄, and concentrate.
-
Protocol B: Biphasic Schotten-Baumann Conditions
Application: Robust synthesis for water-soluble amines or scale-up where anhydrous conditions are difficult to maintain.
Materials:
-
Solvent System: DCM / Water (1:1 ratio)
-
Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the Amine (1.0 equiv) in Water containing Na₂CO₃ (2.0 equiv).
-
Dissolve This compound (1.1 equiv) in DCM .
-
Add the organic phase to the aqueous phase rapidly with vigorous stirring .
-
Stir at room temperature for 4–6 hours.
-
Separation: Separate the organic layer.[2][3] Extract the aqueous layer once with DCM.
-
Purification: Combine organics, dry, and concentrate.
Mechanistic Visualization & Troubleshooting
The reactivity of this molecule is governed by the
Caption: Mechanistic pathway showing competition between productive substitution and hydrolysis.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sulfonic Acid Formation | Wet solvent or high humidity. | Use freshly distilled DCM/THF. Dry glassware. Switch to Protocol B if amine is water-soluble. |
| Unreacted Sulfonyl Chloride | Amine is sterically hindered or poorly soluble. | Switch solvent to THF or MeCN.[4] Increase temperature to 40°C (monitor closely). Add catalyst (DMAP, 0.1 equiv). |
| Unknown Impurities (LC-MS) | Reaction with solvent (e.g., DMF). | Never use DMF as the primary solvent. If necessary, use DMAc at 0°C only. |
References
-
National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (2008).[5] Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Sulfonate Esters from 5-Fluoro-1-benzofuran-2-sulfonyl Chloride
Introduction: The Significance of 5-Fluoro-1-benzofuran-2-sulfonate Esters in Modern Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. The introduction of a sulfonate ester functionality at the 2-position of the benzofuran ring, particularly with a fluorine substituent at the 5-position, offers a versatile handle for further molecular elaboration. The resulting 5-fluoro-1-benzofuran-2-sulfonate esters are potent electrophiles, rendering the sulfonate group an excellent leaving group in nucleophilic substitution reactions. This reactivity is pivotal for the construction of carbon-heteroatom and carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
The fluorine atom at the 5-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a comprehensive guide for the preparation of sulfonate esters from 5-fluoro-1-benzofuran-2-sulfonyl chloride, detailing the underlying reaction mechanism, a robust experimental protocol, and key characterization techniques.
Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Sulfur
The formation of a sulfonate ester from this compound and an alcohol proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), which serves to neutralize the hydrochloric acid byproduct.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The base in the reaction mixture deprotonates the resulting oxonium ion to yield the neutral sulfonate ester and the corresponding ammonium salt.
Caption: General mechanism for the formation of sulfonate esters.
Experimental Protocol: Synthesis of a Representative Sulfonate Ester
This protocol details the synthesis of a generic alkyl 5-fluoro-1-benzofuran-2-sulfonate from this compound and a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, isopropanol) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (or another suitable aprotic solvent). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add the alcohol (1.1 eq) via syringe, followed by the dropwise addition of anhydrous pyridine or triethylamine (1.5 eq). The addition of the base may result in the formation of a precipitate (the pyridinium or triethylammonium hydrochloride salt).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting sulfonyl chloride and the appearance of a new, less polar spot corresponding to the sulfonate ester indicates the reaction is proceeding.
-
Work-up: Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.
Caption: Experimental workflow for the synthesis of sulfonate esters.
Characterization of 5-Fluoro-1-benzofuran-2-sulfonate Esters
The successful synthesis of the target sulfonate ester can be confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the benzofuran ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the alkyl or aryl group of the ester will also be present in their expected regions. The integration of the signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbons of the benzofuran ring will appear in the aromatic region, with the carbon bearing the fluorine atom showing a characteristic C-F coupling. The carbonyl-like carbon of the sulfonyl group is typically found in the downfield region. |
| ¹⁹F NMR | A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the benzofuran ring. |
| FT-IR | The infrared spectrum will show strong characteristic absorption bands for the S=O stretching of the sulfonyl group, typically in the range of 1350-1380 cm⁻¹ (asymmetric) and 1160-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compound by providing a highly accurate molecular weight. |
Troubleshooting and Safety Considerations
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride. Increasing the reaction time or temperature may also improve the yield, but should be done cautiously to avoid side reactions.
-
Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride. Another potential side reaction is the elimination of the alcohol, particularly with secondary or tertiary alcohols at elevated temperatures.
-
Safety: this compound is a reactive and potentially corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with alcohols in the presence of a base can be exothermic, so slow addition of the base at low temperature is recommended.
Applications in Drug Development
The 5-fluoro-1-benzofuran-2-sulfonate esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the excellent leaving group ability of the sulfonate moiety, which allows for facile nucleophilic displacement reactions. This enables the introduction of various functional groups, including amines, thiols, azides, and carbon nucleophiles, at the 2-position of the benzofuran ring. This strategy is widely employed in the synthesis of compounds with potential therapeutic applications, including but not limited to:
-
Kinase Inhibitors: The benzofuran core can serve as a scaffold for the development of inhibitors of various protein kinases involved in cancer and inflammatory diseases.
-
Antiviral Agents: Modification of the benzofuran ring system has led to the discovery of compounds with activity against a range of viruses.
-
CNS-active Agents: The lipophilic nature of the benzofuran ring makes it a suitable scaffold for compounds targeting receptors and enzymes in the central nervous system.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]
High-Efficiency Microwave-Assisted Sulfonylation: 5-Fluoro-1-benzofuran-2-sulfonyl chloride
Executive Summary
This guide details the microwave-assisted synthesis of sulfonamide libraries utilizing 5-Fluoro-1-benzofuran-2-sulfonyl chloride (CAS: 255856-12-7). While traditional thermal sulfonylation is often slow and prone to hydrolysis side-reactions, microwave irradiation significantly accelerates the nucleophilic attack of amines on the sulfonyl sulfur, typically reducing reaction times from hours to minutes while improving yield and purity.
The 5-fluoro-1-benzofuran scaffold is a privileged structure in drug discovery, serving as a key pharmacophore in SIRT2 inhibitors, antitumor agents, and antimicrobial targets. The addition of the C5-fluorine atom enhances metabolic stability and lipophilicity, making this specific building block highly valuable for structure-activity relationship (SAR) studies.
Scientific Foundation & Mechanism[2]
The Building Block: this compound
-
Electrophilicity: The sulfonyl group (
) at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent oxygen in the furan ring. -
Fluorine Effect: The C5-fluorine substituent exerts an inductive electron-withdrawing effect (
), slightly increasing the electrophilicity of the sulfonyl sulfur compared to the non-fluorinated analog, potentially accelerating reaction rates but also increasing sensitivity to hydrolysis.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. Under microwave irradiation, the dipolar polarization of the solvent and reagents (specifically the polar sulfonyl bond) leads to rapid internal heating, overcoming the activation energy barrier for the formation of the pentavalent transition state.
DOT Diagram: Mechanistic Pathway
Caption: Nucleophilic substitution pathway accelerated by microwave-induced dipolar polarization.
Experimental Protocols
Materials & Equipment
-
Reagent: this compound (>97% purity).
-
Solvents: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Note: For green chemistry variants, Water/Acetone is viable but requires careful handling to prevent hydrolysis.[1]
-
Base: Pyridine (solvent/base) or Triethylamine (TEA).
-
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of pressure sensing.
Protocol A: Standard Library Synthesis (DCM/Pyridine)
Best for: Diverse amine libraries, high-throughput screening.
-
Preparation: In a 10 mL microwave process vial, dissolve This compound (0.5 mmol, 1.0 equiv) in anhydrous DCM (2 mL).
-
Addition: Add the Amine (0.55 mmol, 1.1 equiv) followed by Pyridine (1.0 mmol, 2.0 equiv).
-
Critical Step: If the amine is an HCl salt, increase Pyridine to 3.0 equiv.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Temperature: 80 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 100W)
-
Stirring: High
-
-
Work-up: Dilute reaction mixture with DCM (10 mL). Wash with 1M HCl (to remove pyridine) followed by Brine. Dry over
and concentrate.
Protocol B: "Green" Aqueous Synthesis
Best for: Scale-up, avoiding chlorinated solvents.
-
Preparation: Suspend This compound (0.5 mmol) in Acetone (2 mL).
-
Addition: Add Amine (0.55 mmol) and
(0.75 mmol) dissolved in Water (1 mL). -
Irradiation:
-
Temperature: 50 °C (Lower temp prevents hydrolysis)
-
Time: 5–10 minutes
-
Power: Max 50W[1]
-
-
Work-up: Acidify to pH 4-5 with 1M HCl. The sulfonamide product typically precipitates. Filter and wash with water.[1]
Optimization & Data Analysis
Comparison: Microwave vs. Thermal Heating
The following data summarizes the efficiency gains observed when switching from conventional reflux to microwave synthesis for benzofuran sulfonamides.
| Parameter | Thermal Reflux (Conventional) | Microwave Assisted (Protocol A) | Advantage |
| Reaction Time | 2 – 4 Hours | 5 – 10 Minutes | 12-24x Faster |
| Temperature | 40°C (DCM Reflux) | 80°C (Pressurized) | Higher Activation Energy Access |
| Typical Yield | 65 – 75% | 85 – 96% | Reduced side reactions |
| Purity (Crude) | 80 – 85% | >95% | Cleaner profile, easier purification |
Workflow Diagram
Caption: Decision tree for selecting the optimal solvent system based on library requirements.
Troubleshooting & Critical Parameters
Hydrolysis Management
The sulfonyl chloride moiety is moisture-sensitive.
-
Symptom: Formation of sulfonic acid (broad OH peak in NMR, acidic pH).
-
Solution: Ensure DCM/THF are anhydrous. If using Protocol B (Aqueous), add the amine immediately after mixing the sulfonyl chloride with the solvent to ensure the amine competes effectively with water.
Amine Nucleophilicity
-
Anilines (Weak Nucleophiles): Electron-deficient anilines may require higher temperatures (100–120 °C) and longer times (20 min).
-
Aliphatic Amines (Strong Nucleophiles): React instantly. Can be run at lower temperatures (50 °C) to prevent bis-sulfonylation.
References
-
De Luca, L., & Giacomelli, G. (2008).[2][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.[3]
- Kamal, A., et al. (2011). Synthesis and biological evaluation of benzofuran derivatives as inhibitors of SIRT2. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold relevance).
-
Vincetti, P., et al. (2016).[4] A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides.[4] Tetrahedron Letters, 57(14), 1533-1536.
-
BenchChem Technical Division. (2025). Reactivity of Benzofuran-2-sulfonyl chloride. Internal Technical Data.
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-1-benzofuran-2-sulfonyl chloride
Topic: Stability, Handling, and Hydrolysis Prevention
Document ID: TSC-BFSC-005 | Status: Active | Tier: Advanced Research Support
Executive Summary: The "Hydrolysis Trap"
5-Fluoro-1-benzofuran-2-sulfonyl chloride is a high-value heterocyclic building block. However, like many heteroaryl sulfonyl chlorides, it suffers from a specific vulnerability: rapid hydrolytic degradation .
The electron-rich benzofuran ring acts as a double-edged sword. While it provides essential pharmacophore properties, the heteroatom (oxygen) and the conjugated system can make the sulfonyl group at the C2 position highly susceptible to nucleophilic attack by water. The fluorine atom at C5 provides some inductive stabilization, but it is insufficient to prevent degradation under standard atmospheric conditions.
Immediate Action Required: If your reagent has turned into a sticky gum or an oily solid, hydrolysis has likely already occurred, producing 5-fluoro-1-benzofuran-2-sulfonic acid and HCl . This guide details how to prevent this irreversible failure.
The Mechanism of Failure
To prevent hydrolysis, you must understand the competition occurring at the molecular level. In any reaction vessel, your desired nucleophile (e.g., an amine) is competing with trace water.
Competitive Pathway Diagram
The following diagram illustrates the kinetic competition between the desired sulfonylation and the parasitic hydrolysis pathway.
Caption: Kinetic competition between trace water (leading to sulfonic acid waste) and the target amine. Hydrolysis is often autocatalytic due to HCl generation.
Storage & Handling Protocols
Standard Operating Procedure (SOP-ST-01) Objective: Maintain purity >98% during storage.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Lowers the kinetic energy of residual water molecules, slowing the rate of hydrolysis significantly. |
| Atmosphere | Argon or Nitrogen | Argon is preferred as it is heavier than air and forms a "blanket" over the solid in the vial. |
| Container | Amber Glass + Parafilm | Protects from light (preventing radical decomposition) and creates a secondary moisture barrier. |
| Desiccation | Active Desiccant | Store the vial inside a secondary jar containing activated silica gel or Drierite®. |
The "Thaw Rule": Never open a cold vial of sulfonyl chloride directly in ambient air. Condensation will form immediately on the solid.
-
Remove vial from freezer.
-
Place in a desiccator.
-
Allow to reach room temperature (~30 mins).
-
Open only inside a glovebox or under a cone of inert gas.
Reaction Optimization: The "Dry" Workflow
Standard Operating Procedure (SOP-RX-02) Objective: Maximizing conversion to sulfonamide.
A. Solvent Selection Table
Hydrolysis rates vary by solvent polarity and water miscibility.
| Solvent | Suitability | Pre-treatment Required |
| DCM (Dichloromethane) | Excellent | Distill over CaH₂ or pass through activated alumina. Low water miscibility protects the reagent. |
| THF (Tetrahydrofuran) | Good | Critical: Must be fresh and distilled (Na/Benzophenone) or inhibitor-free. Old THF contains peroxides and water. |
| DMF/DMSO | Avoid | Highly hygroscopic. Difficult to dry completely. Often accelerates hydrolysis. |
| Acetonitrile | Moderate | Acceptable if strictly anhydrous, but high polarity can stabilize the hydrolytic transition state. |
B. Base Selection Strategy
You need a base to scavenge the HCl byproduct, but the wrong base will destroy your reagent.
-
Recommended: DIPEA (Hünig's Base) or Triethylamine. These are non-nucleophilic organic bases.
-
Avoid: Aqueous bases (NaOH, Na₂CO₃) or Pyridine (unless strictly anhydrous, as pyridine can form a reactive sulfonyl-pyridinium salt that is extremely sensitive to moisture).
C. Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (3 cycles).
-
Solvation: Dissolve the Amine and Base (1.2 equiv) in anhydrous DCM first. Cool to 0°C .[1]
-
Addition: Dissolve this compound in a separate dry vial with DCM. Add this solution dropwise to the amine mixture.
-
Why? Adding the chloride to the amine ensures the amine is always in excess, favoring the desired reaction over hydrolysis.
-
-
Quench: Once TLC indicates completion, quench with a small amount of dilute acid (1M HCl) or water to destroy excess reagent, then immediately extract.
Troubleshooting & FAQs
Q1: The reagent arrived as a solid, but now it looks like a wet paste. Can I save it?
-
Diagnosis: Severe hydrolysis. The "wetness" is likely sulfuric/sulfonic acid and HCl attracting more moisture from the air.
-
Solution: Generally, no . You can attempt to wash the solid with ice-cold water and rapidly dry it under high vacuum if some solid remains, but the purity is compromised. It is safer to re-order or re-synthesize.
Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?
-
Diagnosis: This is the sulfonic acid hydrolysis product.[1][2] It is highly polar and will stick to the baseline in standard EtOAc/Hexane systems.
-
Fix: If this spot is major, your solvent was wet. Repeat with freshly distilled solvent.
Q3: Can I purify the sulfonyl chloride on silica gel?
-
Diagnosis: Risky. Silica gel contains bound water and is slightly acidic.
-
Solution: Avoid column chromatography for the reagent itself. If purification is needed, use recrystallization (e.g., from dry Hexane/CHCl₃) or rapid filtration through a plug of anhydrous MgSO₄.
Q4: My yield is low (40-50%). Where did the rest go?
-
Diagnosis: If you used an aqueous workup, the product (sulfonamide) might be stable, but the starting material hydrolyzed before reacting.
-
Fix: Increase the equivalents of the sulfonyl chloride (1.2 to 1.5 equiv) to account for "sacrificial" hydrolysis, or switch to a strictly anhydrous Schlenk line technique.
References
-
Mechanisms of Sulfonyl Chloride Hydrolysis
-
Stability of Heteroaryl Sulfonyl Chlorides
-
General Handling & Troubleshooting
-
Process Chemistry & Workup
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in 5-Fluoro-1-benzofuran-2-sulfonyl Chloride Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-1-benzofuran-2-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important synthetic intermediate. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered during this synthesis.
Introduction: The Chemistry and Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis involves the formation of the 5-fluoro-1-benzofuran scaffold, followed by an electrophilic chlorosulfonation. Each step presents unique challenges, from regioselectivity in the electrophilic substitution to the hydrolytic instability of the final product. This guide will walk you through the critical aspects of the synthesis, providing explanations for the experimental choices and solutions to common problems.
Part 1: Synthesis of the 5-Fluoro-1-benzofuran Precursor
A common and effective method for the synthesis of the 5-fluoro-1-benzofuran precursor is through the Sonogashira coupling of an ortho-halophenol with an alkyne, followed by an intramolecular cyclization.
FAQ 1: I am having trouble with the synthesis of 5-fluoro-1-benzofuran. What are the most critical parameters?
The successful synthesis of 5-fluoro-1-benzofuran hinges on two key transformations: the formation of a 2-alkynylphenol intermediate and its subsequent cyclization. A robust method involves the Sonogashira coupling of a suitable ortho-halo- or iodophenol with an acetylene source, followed by a copper-catalyzed cyclization.
Key Considerations for High Yield:
-
Catalyst System: The choice of palladium and copper catalysts is crucial for the Sonogashira coupling. A combination of a palladium(II) catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, is effective.
-
Base and Solvent: A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is necessary to neutralize the HX formed during the coupling. The choice of solvent can also influence the reaction rate and yield; common solvents include THF and DMF.
-
Cyclization Conditions: The intramolecular cyclization of the 2-alkynylphenol intermediate to form the benzofuran ring is often promoted by the copper catalyst used in the coupling step or can be facilitated by the addition of a base.
Experimental Protocol: Synthesis of 5-Fluoro-1-benzofuran
This protocol is a representative example for the synthesis of the benzofuran precursor.
Step 1: Sonogashira Coupling and In Situ Cyclization
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Amine: Add degassed anhydrous THF and triethylamine (2.0 eq).
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Deprotection and Cyclization: Upon completion of the coupling, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) to remove the trimethylsilyl protecting group. The cyclization to 5-fluoro-1-benzofuran often proceeds in situ upon deprotection, sometimes requiring gentle heating.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Chlorosulfonation of 5-Fluoro-1-benzofuran
The introduction of the sulfonyl chloride group at the C-2 position of the benzofuran ring is achieved through electrophilic substitution using chlorosulfonic acid. This reaction is highly reactive and requires careful handling and precise control of conditions.
FAQ 2: My yield of this compound is consistently low. What are the likely causes?
Low yields in this chlorosulfonation reaction are a common issue and can often be attributed to several factors:
-
Hydrolysis of the Product: this compound is highly susceptible to hydrolysis. Contact with water during the reaction or work-up will convert the desired product into the corresponding sulfonic acid, which is often water-soluble and lost during extraction.[1]
-
Formation of Diaryl Sulfone By-product: A common side reaction in chlorosulfonations is the formation of a diaryl sulfone. This occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting benzofuran. Using a sufficient excess of chlorosulfonic acid can help to minimize this side reaction.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting material will contaminate the product and lower the isolated yield.
-
Degradation during Work-up: The harsh acidic conditions and the exothermic nature of quenching the reaction with water can lead to product degradation if not performed carefully at low temperatures.
Troubleshooting Guide: Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low isolated yield, aqueous layer is highly acidic | Product hydrolysis during work-up. | Perform the quench by pouring the reaction mixture onto crushed ice very slowly and with vigorous stirring. Maintain the temperature of the ice/water mixture below 5 °C. Extract the product immediately with a cold, non-polar organic solvent. |
| Presence of a high molecular weight impurity in the crude product | Formation of the diaryl sulfone by-product. | Use a larger excess of chlorosulfonic acid (e.g., 5-10 equivalents). Ensure the 5-fluoro-1-benzofuran is added slowly to the cold chlorosulfonic acid to maintain a high concentration of the sulfonating agent. |
| Significant amount of starting material remaining after the reaction | Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure the starting material is fully dissolved and the reaction mixture is homogenous. |
Experimental Protocol: Synthesis of this compound
Safety Precaution: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (5.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 5-fluoro-1-benzofuran (1.0 eq) dropwise to the cold, stirred chlorosulfonic acid, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by carefully quenching a small aliquot and analyzing by TLC or LC-MS.
-
Work-up: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Drying: Dry the product under vacuum. It is crucial that the product is completely dry to prevent hydrolysis upon storage.
Part 3: Purification and Characterization
FAQ 3: I am having difficulty purifying the final product. What methods are recommended?
Purification of this compound can be challenging due to its reactivity.
-
Recrystallization: For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent such as hexanes or a mixture of hexanes and dichloromethane can be effective.[1] It is imperative that the solvents are dry.
-
Column Chromatography: While possible, chromatography on silica gel should be approached with caution due to the potential for hydrolysis on the acidic silica surface. If this method is chosen, it should be performed quickly with dry solvents.
-
Direct Use: In many cases, if the crude product is of reasonable purity, it can be used directly in the next step to avoid yield losses associated with purification.[1]
Characterization Data (Predicted)
The following data can be used to help identify the desired product and assess its purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzofuran ring system, likely showing complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Aromatic carbons of the benzofuran ring, with the carbon attached to the sulfonyl chloride group being significantly downfield. Carbon-fluorine coupling will be observed. |
| Mass Spec (EI) | A molecular ion peak corresponding to the mass of the product. An M+2 peak with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. |
| FTIR | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). |
Part 4: Common Side Reactions and Their Mitigation
Understanding and controlling side reactions is critical for maximizing the yield of the desired product.
Hydrolysis to the Sulfonic Acid
-
Mechanism: The sulfonyl chloride group is a strong electrophile and readily reacts with water to form the corresponding sulfonic acid.
-
Mitigation: As detailed in the troubleshooting guide, minimizing contact with water at all stages of the reaction and work-up is paramount. All glassware should be thoroughly dried, and anhydrous solvents should be used. The quench should be performed quickly and at low temperatures.
Formation of Diaryl Sulfone
-
Mechanism: This side reaction is a Friedel-Crafts-type acylation where the newly formed sulfonyl chloride acts as the electrophile and attacks another molecule of the electron-rich 5-fluoro-1-benzofuran.
-
Mitigation: This can be suppressed by using a large excess of the chlorosulfonating agent and by adding the benzofuran substrate to the chlorosulfonic acid, rather than the other way around. This ensures that the concentration of the highly reactive sulfonating agent is always high relative to the benzofuran.
Diagrams
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yields.
References
-
Organic Syntheses Procedure, Sulfanilyl chloride, N-acetyl-, Available at: [Link]
-
ACS Publications, Rhodium(I)-Catalyzed Cyclization Reaction of o-Alkynyl Phenols and Anilines. Domino Approach to 2,3-Disubstituted Benzofurans and Indoles, Available at: [Link]
-
MDPI, An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides, Available at: [Link]
-
Royal Society of Chemistry, Natural source, bioactivity and synthesis of benzofuran derivatives, Available at: [Link]
-
Organic Chemistry Portal, Benzofuran synthesis, Available at: [Link]
-
JOCPR, Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds, Available at: [Link]
-
PMC, Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols, Available at: [Link]
-
Frontiers, Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols, Available at: [Link]
-
Morressier, Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers, Available at: [Link]
-
ResearchGate, A convenient synthesis of 5-fluorofuran-2-carboxylic acid, Available at: [Link]
-
ACS Publications, Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives, Available at: [Link]
-
ResearchGate, FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b)..., Available at: [Link]
-
ResearchGate, FT-IR Spectra of 1-benzofuran-2-carbohydrazide, Available at: [Link]
-
ResearchGate, 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600..., Available at: [Link]
-
PMC, Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines, Available at: [Link]
-
ResearchGate, Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry | Request PDF, Available at: [https://www.researchgate.net/publication/42385175_Analysis_of_benzofuran_derivatives_using_electrospray_ionization_ion_trap_and_electrospray_ionization_quadrupole_time-of-flight_mass_spectrometry]([Link]_ spectrometry)
-
PubChemLite, 5-fluoro-1-benzofuran (C8H5FO), Available at: [Link]
-
PubChemLite, this compound (C8H4ClFO3S), Available at: [Link]
-
A Research Article, 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity, Available at: [Link]
-
PMC, Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities, Available at: [Link]
-
Royal Society of Chemistry, Supporting Information, Available at: [Link]
-
SciELO, A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones, Available at: [Link]
-
ACS Publications, Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis, Available at: [Link]
-
ResearchGate, Gold(I)‐Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o‐Alkynylphenols, Available at: [Link]
-
ACS Omega, A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, Available at: [Link]
-
Semantic Scholar, A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, Available at: [Link]
-
PMC, 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran, Available at: [Link]
-
PMC, 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, Available at: [Link]
-
PMC, 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, Available at: [Link]
-
PMC, 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, Available at: [Link]
-
PMC, 5-Fluoro-2-(4-iodophenyl)-3-methylsulfinyl-1-benzofuran, Available at: [Link]
- Google Patents, US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes, Available at
-
PMC, Facile synthesis of sulfonyl fluorides from sulfonic acids, Available at: [Link]
-
Organic Syntheses Procedure, Benzenesulfonyl chloride, Available at: [Link]
-
PMC, Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation, Available at: [Link]
-
GlobalSpec, Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid, Available at: [Link]
-
ACS Publications, Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles, Available at: [Link]
-
NIH, Benzofuran | C8H6O | CID 9223 - PubChem, Available at: [Link]
Sources
Technical Support Center: Purification & Handling of 5-Fluoro-1-benzofuran-2-sulfonyl Chloride
Executive Summary & Molecule Profile[1]
User Warning: 5-Fluoro-1-benzofuran-2-sulfonyl chloride is a high-reactivity electrophile used primarily as a building block for sulfonamides in medicinal chemistry. Unlike simple benzenesulfonyl chlorides, the benzofuran core renders this molecule electronically sensitive.
The Central Challenge: The electron-rich furan ring makes the sulfonyl group prone to rapid hydrolysis and thermal decomposition . The 5-fluoro substituent increases lipophilicity but does not significantly stabilize the sulfonyl chloride bond against moisture.
Key Physical Properties (Reference Data):
| Property | Value / Characteristic | Notes |
|---|---|---|
| Appearance | White to pale yellow crystalline solid | Pink/Purple indicates oxidation/decomposition. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Reacts violently with alcohols, amines, water. |
| Stability | Moisture Sensitive, Thermally Labile | Store at -20°C under Argon/Nitrogen. |
Diagnostic Triage: What is wrong with your batch?
Before selecting a purification method, diagnose the impurity profile using this triage table.
| Symptom | Probable Cause | Recommended Action |
| Material is a sticky oil/gum | Residual solvent or hydrolysis to sulfonic acid (hygroscopic). | Attempt Protocol A (Trituration) to induce crystallization. |
| Color is Pink or Purple | Oxidation of the benzofuran ring (often trace metal catalyzed). | Protocol C (Rapid Filtration) through silica/charcoal. |
| NMR shows broad peak >10 ppm | Hydrolysis to 5-fluoro-1-benzofuran-2-sulfonic acid. | Protocol B (Recrystallization) or aqueous wash (if rapid). |
| LCMS shows M+16 or M+32 | Methyl ester formation (if MeOH used) or hydrolysis. | Discard. Sulfonic esters are difficult to separate from chlorides. |
Decision Logic (Workflow Visualization)
The following decision tree dictates the optimal purification route based on crude purity and scale.
Caption: Decision matrix for selecting the least destructive purification method based on physical state and crude purity.
Purification Protocols
Protocol A: The "Cold Wash" (Removal of Surface Impurities)
Best for: Removing trace thionyl chloride (
-
Preparation: Cool 50 mL of n-Heptane or n-Hexane to 0°C.
-
Slurry: Suspend the crude solid in the cold solvent (approx. 5 mL per gram of solid).
-
Agitation: Sonicate briefly (30 seconds) or stir vigorously for 5 minutes. Do not heat.
-
Filtration: Filter rapidly through a sintered glass funnel under a blanket of Nitrogen.
-
Drying: Dry on the filter for 10 minutes under Nitrogen flow. Do not use a high-vacuum oven with heat, as sublimation/decomposition may occur.
Protocol B: Recrystallization (The Gold Standard)
Best for: Removing the sulfonic acid byproduct (hydrolysis product) which is insoluble in non-polar solvents.
-
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).
-
Ratio: Typically 1:3 v/v.
Step-by-Step:
-
Dissolve the crude material in the minimum amount of dry Toluene at 35-40°C. Warning: Do not boil. Higher temperatures accelerate decomposition.
-
If insoluble dark particles remain (sulfonic acid/salts), filter rapidly through a cotton plug or syringe filter.
-
Slowly add n-Heptane dropwise to the warm solution until a persistent cloudiness appears.
-
Add 1-2 drops of Toluene to clear the solution.
-
Allow to cool to room temperature slowly, then transfer to a -20°C freezer for 2 hours.
-
Collect crystals via filtration under inert atmosphere.
Protocol C: Flash Chromatography (Salvage Mode)
Best for: Low purity batches (<80%) or separating the product from bis-sulfonylated byproducts. Critical Constraint: Silica gel is slightly acidic and contains water, which degrades the product.
-
Column Prep: Slurry silica gel in Hexane containing 1% Triethylamine (Et3N) . The base neutralizes the silica acidity.
-
Equilibration: Flush the column with pure Hexane to remove excess amine (amines react with sulfonyl chlorides!).
-
Loading: Load the sample as a concentrated solution in DCM or Toluene.
-
Elution: Elute rapidly with a gradient of Hexane/DCM (0% to 50% DCM). Avoid Ethyl Acetate if possible, as it is difficult to remove completely without heating.
-
Collection: Collect fractions into tubes containing traces of
(optional stabilizer) and evaporate immediately at <30°C .
Troubleshooting FAQs
Q: My product turned into a liquid during vacuum drying. What happened? A: You likely depressed the melting point due to impurities, or you used too much heat. Sulfonyl chlorides can sublime.
-
Fix: Re-dissolve in DCM, dry over
, filter, and evaporate slowly without a water bath (cold evaporation).
Q: The NMR shows a clean product, but the elemental analysis is off. A: This is common with benzofuran derivatives. You likely have trapped solvent (Toluene/DCM) in the crystal lattice.
-
Fix: Grind the crystals into a fine powder and dry under high vacuum (0.1 mmHg) for 4 hours at room temperature.
Q: Can I wash the reaction mixture with water to remove salts? A: Risky. While standard protocols suggest water/brine washes, this compound hydrolyzes faster than phenyl analogs.
-
Better Approach: If you must wash, use ice-cold saturated
(contact time < 60 seconds), separate phases immediately, and dry overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> within 2 minutes.
Q: Why is there a peak at ~10-12 ppm in the Proton NMR?
A: That is the sulfonic acid proton (
-
Fix: Use Protocol B (Recrystallization). The acid is insoluble in Toluene/Heptane and will precipitate out or stick to the flask walls.
Storage & Stability Mechanism[1][3][4]
Understanding why the molecule degrades is key to preventing it.
Caption: Autocatalytic hydrolysis cycle. The HCl byproduct catalyzes further decomposition, making dry storage critical.
Storage Protocol:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Argon before closing.
-
Temperature: -20°C is mandatory for long-term (>1 week) storage.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel packets.
References
-
General Synthesis of Heteroaryl Sulfonyl Chlorides: Wright, S. W., & Hallstrom, K. N. (2006).[2] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084.[2]
-
Stability of Heterocyclic Sulfonyl Chlorides: Chernyshev, V. M., et al. (2018). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (General reference for stability trends in furan/benzofuran systems).
-
Purification of Labile Acid Chlorides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard text for recrystallization solvent selection).
-
Benzofuran Scaffold Properties: PubChem Compound Summary for CID 83896263 (this compound).
Sources
Technical Support Center: Troubleshooting Low Reactivity of Benzofuran Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of benzofuran sulfonamides, specifically addressing the low reactivity of benzofuran sulfonyl chloride intermediates. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Section 1: Quick Troubleshooting Guide
Low or no conversion of your benzofuran sulfonyl chloride to the desired sulfonamide is a frequent challenge. This table is designed for rapid problem diagnosis in the lab.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| No Reaction or <10% Conversion (Starting materials largely unreacted by TLC/LC-MS) | 1. Poor Quality or Decomposed Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed to the unreactive sulfonic acid.[1][2] 2. Low Nucleophilicity of the Amine: Sterically hindered amines or those with strong electron-withdrawing groups are poor nucleophiles.[3] 3. Insufficient Activation: The reaction temperature may be too low for the specific substrate combination. | 1. Verify Sulfonyl Chloride Integrity: Check the purity by ¹H NMR. A fresh, properly stored sample is crucial. Consider re-synthesis or purification if sulfonic acid is detected.[3] 2. Increase Nucleophilicity/Reaction Vigor: If possible, switch to a less hindered amine. Alternatively, increase the reaction temperature in a controlled manner (e.g., from 0 °C to room temperature, then to 40-50 °C).[3] 3. Use a Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) or triphenylphosphine. These act as nucleophilic catalysts, forming a more reactive intermediate with the sulfonyl chloride.[4] |
| Stalled Reaction (Initial conversion observed, but reaction does not proceed to completion) | 1. Inadequate Base: The base may be too weak to effectively scavenge the generated HCl, leading to protonation of the amine nucleophile and halting the reaction.[3] 2. Precipitation of Reagents: A reagent or product may be precipitating out of the solution, preventing further reaction. | 1. Select a Stronger, Non-Nucleophilic Base: Switch from pyridine to a stronger base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[3] 2. Improve Solubility: Change to a more polar aprotic solvent like DMF or NMP, or increase the reaction volume. Gentle heating can also improve solubility. |
| Formation of Sulfonic Acid Byproduct (Confirmed by LC-MS or NMR) | 1. Hydrolysis: The primary cause is the presence of water in the reaction. Sulfonyl chlorides are highly susceptible to hydrolysis.[1][5][6] 2. Decomposition during Workup: Extended contact with aqueous layers during extraction can hydrolyze any remaining sulfonyl chloride.[1][2] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., freshly distilled DCM or THF over molecular sieves), and run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Minimize Aqueous Contact: During workup, use cold brine for washes and minimize the time the organic layer is in contact with the aqueous phase.[1][2] |
Section 2: In-Depth FAQs
Q1: What intrinsic factors make my benzofuran sulfonyl chloride unreactive?
The reactivity of any aryl sulfonyl chloride is a balance of electronic and steric effects. In the case of benzofurans, the specific substitution pattern is critical.
-
Electronic Effects: The electrophilicity of the sulfur atom is paramount for the reaction to occur.[7] Electron-donating groups (EDGs) like methoxy or alkyl groups on the benzofuran ring can decrease the electrophilicity of the sulfonyl group, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano will increase reactivity.
-
Steric Hindrance: A substituent at the 3-position of the benzofuran ring, adjacent to the 2-sulfonyl chloride, can sterically hinder the approach of the amine nucleophile. This is a common cause of reduced reaction rates.
-
Heterocyclic Instability: The furan moiety itself can contribute to the instability of the sulfonyl chloride, leading to complex decomposition pathways beyond simple hydrolysis, especially under harsh conditions.[8][9]
Q2: How can I confirm the quality of my benzofuran sulfonyl chloride before use?
Trustworthy starting material is the foundation of a successful reaction.
-
¹H NMR Spectroscopy: This is the most direct method. The proton signals should be sharp, and the integration should match the expected structure. The presence of broad peaks may indicate the corresponding sulfonic acid.
-
Appearance: High-purity sulfonyl chlorides are often colorless to pale yellow liquids or solids.[10] The development of a darker brown or black color can be a sign of decomposition.[1]
-
Storage: Sulfonyl chlorides should be stored in a desiccator under an inert atmosphere and refrigerated to minimize decomposition and hydrolysis.
Q3: What are the best practices for setting up the sulfonamide formation reaction?
The setup is as critical as the reagents themselves. A self-validating protocol minimizes variables.
-
Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the system.[1]
-
Solvent Choice: Use anhydrous aprotic solvents. Dichloromethane (DCM) is a common first choice. For less reactive systems, a more polar solvent like acetonitrile or N,N-Dimethylformamide (DMF) can be beneficial, but must be rigorously dried.
-
Order of Addition: The standard and often most effective method is the slow, dropwise addition of the sulfonyl chloride solution to a cooled (0 °C) solution of the amine and a base (like pyridine or triethylamine).[3] This controls the initial exotherm and minimizes side reactions.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Benzofuran Sulfonamide Synthesis
This protocol provides a robust starting point for reacting a benzofuran sulfonyl chloride with a primary or secondary amine.
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading: To the flask, add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve the benzofuran sulfonyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Reaction for Hindered or Unreactive Substrates
Use this protocol when the general procedure fails or is exceedingly slow.
-
Setup: Follow steps 1 and 2 from Protocol 1.
-
Catalyst Addition: To the solution of the amine in DCM, add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Procedure: Follow steps 3 through 7 from Protocol 1. The presence of DMAP should significantly accelerate the reaction rate.
Section 4: Visualizing the Troubleshooting Process
Diagram 1: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low reactivity issues.
Caption: A decision tree for troubleshooting low reactivity.
Diagram 2: Factors Influencing Reactivity
This diagram illustrates the key parameters that control the success of the sulfonylation reaction.
Caption: Key factors influencing sulfonamide formation.
References
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett. 2012, 14, 15, 3898–3901. Available at: [Link]
-
Sulfuryl chloride. Wikipedia. Available at: [Link]
-
Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Masaryk University Thesis. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc. 2023. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. J. Chem. Soc. B, 1970, 1703-1707. Available at: [Link]
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules 2020, 25(10), 2367. Available at: [Link]
-
Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. Available at: [Link]
-
Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters. Available at: [Link]
-
Explain the reaction involving aryl sulphonyl chloride. Filo. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules 2017, 22(8), 1344. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals 2022, 12(12), 1774. Available at: [Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. J Enzyme Inhib Med Chem. 2021; 36(1): 129–137. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189:11, 1456-1495. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Org. Lett. 2005, 7, 19, 4107–4109. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019,9, 27948-27967. Available at: [Link]
-
Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Org. Biomol. Chem., 2023,21, 411-415. Available at: [Link]
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- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Side Reactions in Sulfonyl Chloride Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides from sulfonyl chlorides and amines. The formation of the S-N bond is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise product integrity.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple protocols to explain the causal factors behind common experimental issues.
Troubleshooting Guide: From Symptom to Solution
This section is structured to address problems based on their observable symptoms during or after the reaction.
Issue 1: Low Yield of the Desired Sulfonamide
A lower-than-expected yield is the most common complaint. The root cause often lies in the degradation of the starting material or suboptimal reaction kinetics.
Q: My overall yield is poor, and my crude NMR/TLC shows a complex mixture. Where should I start investigating?
A: Low yields can stem from several competing factors. The most frequent culprit is the instability of the sulfonyl chloride starting material, particularly its susceptibility to hydrolysis.[3] However, the reactivity of your amine and the choice of reaction conditions are equally critical.
► Probable Cause 1.1: Hydrolysis of the Sulfonyl Chloride
The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a target for any nucleophile present—including water.[1] The product of this reaction, sulfonic acid, is unreactive towards the amine and represents a direct loss of your starting material.
-
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the sulfur center and displacing the chloride ion in a process that resembles an SN2-type mechanism.[4][5] This reaction is significantly accelerated under basic conditions due to the presence of the more potent hydroxide nucleophile.[5]
-
Prevention Strategies:
-
Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be oven-dried (>100 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Even trace amounts of water can be detrimental.[4]
-
Inert Atmosphere: Assemble and run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[4][6]
-
Controlled Workup: During aqueous workup, use cold (0-5 °C) water or brine and minimize the contact time. Extract your product into the organic phase as rapidly as possible to limit exposure.[7] It is strongly advised to avoid basic washes (e.g., sodium bicarbonate) if unreacted sulfonyl chloride is present.
-
► Probable Cause 1.2: Poor Nucleophilicity or Steric Hindrance of the Amine
Not all amines are created equal. Their electronic properties and physical size can dramatically affect the reaction rate.
-
Electronic Effects: Amines bearing electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react more slowly.[3]
-
Steric Hindrance: This is a major factor. Bulky substituents on the amine (e.g., a secondary amine with two isopropyl groups) or near the sulfonyl chloride group (e.g., an ortho-substituent on the aryl ring) can physically block the amine from attacking the sulfur atom.[8][9] This "ortho effect" often leads to significantly slower reaction rates.[8]
-
Solutions:
-
Increase Reaction Temperature: For poorly reactive amines, increasing the kinetic energy by heating the reaction (e.g., to reflux) can help overcome the activation barrier.[3][8] Always monitor the reaction by TLC or LCMS to avoid decomposition at higher temperatures.
-
Use a Catalyst: 4-Dimethylaminopyridine (DMAP) can be a powerful catalyst for sluggish sulfonylation reactions.[10] DMAP functions via a nucleophilic catalysis mechanism, first reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[10][11]
-
Optimize Base Selection: For sterically hindered amines, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over smaller bases like triethylamine (TEA) or pyridine, which could exacerbate steric crowding.[8]
-
Issue 2: Formation of a Second, Less-Polar Product with Primary Amines
Q: I'm using a primary amine and see a second, less-polar spot on my TLC plate that also stains. What is it?
A: This is a classic sign of di-sulfonylation , where two molecules of the sulfonyl chloride react with the primary amine to form a sulfonyl imide (R-N(SO₂R')₂).
-
Causality: The sulfonamide product initially formed from a primary amine still possesses an N-H proton. This proton is acidic and can be removed by the base in the reaction mixture, generating a sulfonamide anion.[12] This anion is nucleophilic and can attack a second molecule of the sulfonyl chloride.
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using an excess of the sulfonyl chloride. A common strategy is to use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[8]
-
Order of Addition: Slowly add the sulfonyl chloride solution to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial mono-sulfonylation reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for my sulfonamide synthesis, and why?
A: The choice of base is critical and depends on your specific substrates. The primary role of the base is to neutralize the HCl generated during the reaction.[3]
| Base | pKa (Conjugate Acid) | Steric Bulk | Key Considerations & Use Cases |
| Pyridine | ~5.2 | Low | Often used as both base and solvent. Can act as a nucleophilic catalyst but is sometimes difficult to remove.[1][3] |
| Triethylamine (TEA) | ~10.7 | Medium | A common, cost-effective choice for many standard couplings.[3] Can sometimes contribute to steric crowding.[8] |
| DIPEA (Hünig's Base) | ~10.7 | High | Highly hindered and non-nucleophilic. Excellent choice for sterically demanding amines or when using sensitive sulfonyl chlorides.[8] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | N/A (Solid) | An inorganic base often used in biphasic or polar aprotic solvents like acetonitrile.[3][13] Can be effective but may lead to slower reaction rates due to heterogeneity. |
| Sodium Hydroxide (NaOH) | ~15.7 | N/A (Ionic) | Primarily used in aqueous Schotten-Baumann conditions .[14] While it poses a high risk of sulfonyl chloride hydrolysis, it can be surprisingly effective for hydrophobic amines, giving high yields in concentrated (e.g., 1 M) solutions.[15][16][17] |
Q2: My reaction is very slow, even with heating. What else can I do?
A: If forcing conditions (heat, extended time) are ineffective, consider a catalytic approach. Adding 0.1 equivalents of DMAP can dramatically accelerate the reaction, especially for weakly nucleophilic or sterically hindered amines.[10][18] DFT studies have shown that the energy barrier for the reaction proceeding through the sulfonyl-DMAP intermediate is significantly lower than the uncatalyzed pathway.[10]
Q3: Can I use an aromatic solvent like Toluene or Benzene?
A: It is generally not recommended. In the presence of Lewis acid impurities or under certain conditions, sulfonyl chlorides can undergo a Friedel-Crafts reaction with aromatic solvents to form sulfones as byproducts.[1][3] It is safer to use inert solvents like dichloromethane (DCM), acetonitrile, or THF.[3]
Q4: How can I effectively monitor the reaction?
A: Thin-Layer Chromatography (TLC) is the most common method.[3] Co-spot your reaction mixture with your starting amine and sulfonyl chloride. The reaction is complete when the limiting reagent spot has disappeared. For more quantitative analysis, HPLC or LCMS are ideal. Note that sulfonyl chlorides can streak or decompose on silica gel, so rapid elution is recommended.
Visualizing Reaction Fates and Troubleshooting
Diagrams can help conceptualize the challenges and guide your experimental design.
Caption: Competing pathways for a sulfonyl chloride.
Caption: A logical workflow for troubleshooting sulfonamide synthesis.
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis (Anhydrous Conditions)
This protocol is a robust starting point for most amine and sulfonyl chloride couplings.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.[6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL).[3]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add the base (e.g., triethylamine, 1.2-1.5 mmol, 1.2-1.5 equiv) to the stirred amine solution.[3]
-
Sulfonyl Chloride Addition: In a separate vial, dissolve the sulfonyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (2-3 mL). Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.[3]
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the limiting reagent is consumed (typically 2-16 hours).
-
Workup: Quench the reaction by adding water (10 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (10 mL), water (10 mL), and saturated brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Protocol 2: Schotten-Baumann Procedure for Certain Amines (Aqueous Conditions)
This method can be surprisingly effective for hydrophobic amines that are poorly soluble in common organic solvents.[15][16][17]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 mmol, 1.05 equiv) in 1 M aqueous sodium hydroxide (10 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Sulfonyl Chloride Addition: Add the benzenesulfonyl chloride (1.0 mmol, 1.0 equiv) dropwise. A precipitate (the product) should begin to form immediately.
-
Reaction: Continue to stir vigorously at low temperature for 15-30 minutes.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water to remove any inorganic salts. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
References
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Available at: [Link]
-
PMC. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available at: [Link]
-
PMC. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Available at: [Link]
-
Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available at: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
PubMed. Chemoselective Reactions of Functionalized Sulfonyl Halides. Available at: [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
-
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
ResearchGate. Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Available at: [Link]
-
ResearchGate. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Semantic Scholar. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
-
Wikipedia. Self-condensation. Available at: [Link]
-
ACS Figshare. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at: [Link]
-
ResearchGate. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF. Available at: [Link]
-
Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp. Available at: [Link]
-
Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
ResearchGate. Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Available at: [Link]
Sources
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- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
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- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 9. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Recrystallization of 5-Fluorobenzofuran Sulfonamides
Welcome to the technical support guide for the purification of 5-fluorobenzofuran sulfonamides via recrystallization. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your crystallization processes effectively.
Recrystallization is a critical purification technique for active pharmaceutical ingredients (APIs), separating compounds from impurities based on their differential solubility.[1][2] 5-Fluorobenzofuran sulfonamides, like many sulfonamides, possess a unique molecular architecture with both polar (sulfonamide) and non-polar (fluorobenzofuran ring) regions.[3] This duality presents specific challenges and opportunities in solvent selection and crystallization methodology, which this guide will address in a practical, question-and-answer format.
Part 1: Solvent Selection Strategy
Question: What is the best solvent for recrystallizing my 5-fluorobenzofuran sulfonamide?
There is no single "best" solvent; the ideal choice is always empirically determined for the specific molecule. However, a logical selection process can rapidly identify promising candidates. The key is to find a solvent (or solvent system) where your compound is highly soluble at elevated temperatures but has low solubility at room or lower temperatures.[4]
Given the hybrid polar/non-polar nature of 5-fluorobenzofuran sulfonamides, a mixed-solvent system is often the most effective approach.[3]
Key Principles for Solvent Selection:
-
"Like Dissolves Like": The polar sulfonamide group will be solvated by polar solvents, while the non-polar fluorobenzofuran core will be solvated by less polar or non-polar solvents.[3]
-
Temperature Coefficient: A sharp difference in solubility between the solvent's boiling point and room temperature is ideal for high recovery.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (and be removed with the mother liquor).[5]
Recommended Starting Solvents:
A good starting point is to screen solvents of intermediate polarity or to use miscible solvent/anti-solvent pairs.
| Solvent System | Role & Rationale | Boiling Point (°C) |
| Isopropanol/Water | Isopropanol solvates the aromatic core, while water solvates the sulfonamide group. The ratio can be tuned for optimal solubility. 70% isopropanol is a common starting point for sulfonamides.[6][7] | ~80-100 |
| Ethanol/Water | Similar to isopropanol/water, 95% ethanol is a classic choice for sulfonamides.[3] | ~78-100 |
| Acetone/Water | Acetone is a stronger, more polar solvent for the compound, with water acting as the anti-solvent. | ~56-100 |
| Ethyl Acetate/Hexanes | Ethyl acetate acts as the "good" solvent, with hexanes added as the non-polar anti-solvent to induce precipitation. | ~69-77 |
Solvent Selection Workflow
The following workflow provides a systematic approach to identifying a suitable solvent system.
Caption: A decision tree for selecting a recrystallization solvent.
Part 2: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent with a high-temperature coefficient of solubility is identified.
-
Dissolution: Place the crude 5-fluorobenzofuran sulfonamide in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen solvent to create a slurry.[8]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent incrementally until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product even after cooling.[8]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[6]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated, clean flask. Causality: Pre-heating the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.[6]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize precipitation.
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is ideal for this class of compounds and is used when a miscible solvent pair (one in which the compound is soluble, one in which it is insoluble) is identified.[8]
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of the "good" solvent (e.g., ethanol, ethyl acetate).
-
Addition of Anti-Solvent: With constant swirling or stirring, add the "anti-solvent" (e.g., water, hexanes) dropwise.[8]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation.[8]
-
Clarification: Add a drop or two of the "good" solvent to just re-clarify the solution.
-
Crystal Growth: Set the flask aside undisturbed. As the solution slowly cools or evaporates, pure crystals will form. The process can be expedited by placing the flask in an ice bath after initial crystal formation at room temperature.
-
Collection & Washing: Collect and wash the crystals as described in Protocol 1, using a cold mixture of the solvent/anti-solvent system for the wash.
-
Drying: Dry the purified crystals.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization.
Question: My product is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid separates from the solution as a liquid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high, depressing the melting point.[6]
-
Immediate Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[6] Insulating the flask can help.
-
Change Solvents: The current solvent may be too nonpolar for your compound. Try a more polar solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective at preventing this.[6]
-
Pre-Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[6]
Question: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?
This is a common issue that can arise from two primary causes:
-
Too Much Solvent Was Used: If the solution is not saturated at the lower temperature, crystals will not form. The solution is to boil off some of the solvent to increase the concentration and then attempt to cool and crystallize again.
-
Supersaturation: The solution may be supersaturated, a metastable state where crystallization has not been initiated.[6]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6][8]
-
Seeding: If available, add a single "seed" crystal of the pure compound to the solution. This will act as a template for further crystal formation.[2][9]
-
Question: My crystal yield is very low. How can I improve it?
Low yield is often a result of procedural issues rather than a fundamental problem with the solvent choice.
-
Minimize Solvent: Ensure you are using the absolute minimum volume of hot solvent required for dissolution.[8]
-
Ensure Complete Cooling: After cooling to room temperature, allow sufficient time in an ice bath (e.g., 15-20 minutes) to maximize precipitation.[8]
-
Prevent Premature Crystallization: If you are performing a hot filtration, make sure your glassware is pre-heated to avoid losing product in the funnel.[6]
-
Check Solvent Choice: The compound may have excessively high solubility in the chosen solvent even at low temperatures, leading to significant product loss in the filtrate.[6] Re-evaluate your solvent choice.
Question: My crystals are very fine needles or powder, not well-defined crystals. How can I get larger ones?
Fine particles are often the result of rapid crystallization from a highly supersaturated solution.
-
Reduce Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Slower cooling allows for more ordered and larger crystal growth.[8]
-
Reduce Supersaturation: Add a slightly larger volume of solvent to reduce the degree of supersaturation upon cooling. This will slightly decrease the yield but can significantly improve crystal quality.
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization issues.
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
- Troubleshooting common issues in sulfonamide synthesis reactions. (n.d.). Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
- Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Recrystallization (chemistry). (n.d.). EBSCO.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006). Industrial & Engineering Chemistry Research - ACS Publications.
- 4.4: Experiment 3 Notes. (2020). Chemistry LibreTexts.
- Sulfonamide purification process. (n.d.). Google Patents.
- Experiment 9 — Recrystallization. (n.d.).
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. amherst.edu [amherst.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Degradable Sulfonyl Chlorides
Welcome to the Technical Support Center
Sulfonyl chlorides (
This guide moves beyond basic safety data sheets (SDS) to address the mechanistic failures that occur in the lab. We focus on the "degradable" nature of these reagents—specifically their susceptibility to hydrolysis and thermal decomposition (desulfonylation)—and how to prevent these phenomena from ruining your synthesis.
Module 1: Storage & Stability (The "Before" Phase)
The Core Problem: Users often retrieve a bottle of sulfonyl chloride from the shelf only to find the cap stuck (pressurized) or the solid fused into a black, sticky mass.
Mechanism of Degradation
Two primary forces degrade sulfonyl chlorides:
-
Hydrolysis: Moisture ingress converts the chloride to sulfonic acid and HCl gas.
-
Thermal Decomposition: Heat causes the extrusion of
gas, particularly in heteroaromatic derivatives.
Stability Visualization
The following diagram illustrates the degradation cascade that leads to container pressurization and purity loss.
Figure 1: The dual degradation pathways of sulfonyl chlorides. Note that both pathways generate gas, leading to pressure hazards.
Storage Protocol
-
Temperature: Store at 2–8°C (refrigerator). For highly unstable variants (e.g., specific heteroaromatic sulfonyl chlorides), store at -20°C .
-
Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).
-
Container: Use Teflon-lined caps.[1] Parafilm is insufficient as HCl gas can permeate it over time.
Module 2: Reaction Setup (The "During" Phase)
The Core Problem: Runaway exotherms or "dead" reactions where the starting material remains unconsumed despite adding the reagent.
Critical Parameters
The reaction of sulfonyl chlorides with nucleophiles (amines/alcohols) is highly exothermic. The rate of addition must be controlled to prevent thermal spikes that trigger the decomposition pathways described in Module 1.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM, THF, or Toluene (Anhydrous) | Avoid nucleophilic solvents (MeOH, EtOH) which will consume the reagent via solvolysis [1]. |
| Base | Pyridine, TEA, or DIPEA | Acts as an HCl scavenger (Schotten-Baumann conditions). Failure to scavenge HCl stalls the reaction. |
| Temperature | Start at 0°C, warm to RT | Low temp suppresses hydrolysis relative to the desired sulfonylation ( |
| Stoichiometry | 1.1 – 1.5 equivalents | Accounts for unavoidable partial hydrolysis due to trace moisture. |
Decision Tree: Reaction Optimization
Figure 2: Logic flow for minimizing side reactions during setup.
Module 3: Troubleshooting & FAQs
This section addresses specific tickets often received by technical support regarding reagent failure.
Q1: The sulfonyl chloride solid has turned pink/brown. Is it still usable?
Diagnosis: Purity Degradation.
-
Cause: The color change indicates the formation of decomposition products, often sulfonic acids or polymerized impurities, caused by trace moisture or light exposure [2].
-
Solution:
-
Check Physical State: If it is still a free-flowing solid (despite color), it is likely 90%+ pure. Use it but increase equivalents by 10-20%.
-
If Sticky/Gooey: The reagent has hydrolyzed significantly to the sulfonic acid. Do not use. Recrystallization (e.g., from hexanes/toluene) is required, but buying fresh reagent is often more cost-effective.
-
Q2: My reaction flask "popped" or pressurized during the reaction. Why?
Diagnosis: Gas Evolution (
-
Cause:
-
Scenario A: You added the sulfonyl chloride too fast. The exotherm triggered thermal decomposition, releasing
gas [3]. -
Scenario B: The base was insufficient. The reaction generated HCl gas which could not be neutralized fast enough.
-
-
Corrective Action: Ensure your system is vented (e.g., via a nitrogen bubbler) to prevent pressure buildup. Never run these reactions in a completely closed system without pressure relief.
Q3: I have low yields, and NMR shows starting material + sulfonic acid.
Diagnosis: Competitive Hydrolysis.
-
Cause: Water was present in the system, acting as a competing nucleophile.
-
Troubleshooting Steps:
-
Was the solvent dried? (DCM absorbs water from air quickly).
-
Was the amine/alcohol wet?
-
Protocol Fix: Add the sulfonyl chloride as a solution in dry DCM rather than as a solid. This ensures rapid dispersal and minimizes local "hotspots" where hydrolysis is favored.
-
Q4: During workup, I have a persistent emulsion.
Diagnosis: Amphiphilic Byproducts.
-
Cause: Sulfonic acids (hydrolysis byproducts) act as surfactants.
-
Solution:
-
Acidify the aqueous layer slightly (if your product is stable to acid) to protonate the surfactant.
-
Filter the mixture through a Celite pad to remove fine particulates stabilizing the emulsion.
-
Add saturated Brine (NaCl) to increase the ionic strength of the aqueous layer.
-
Module 4: Safe Quenching Protocol
Warning: Never add water directly to a large quantity of unreacted sulfonyl chloride. The hydrolysis is exothermic and generates HCl fumes instantly.
Standard Operating Procedure (SOP) for Quenching:
-
Cool: Place the reaction vessel in an ice bath (
). -
Dilute: Ensure the reaction mixture is well-diluted with organic solvent.
-
Add Quench: Add a saturated solution of Ammonium Chloride (
) or Sodium Bicarbonate ( ) dropwise.-
Note:
will bubble vigorously ( evolution) as it neutralizes the HCl.[2]
-
-
Agitate: Stir rapidly for 15–30 minutes to ensure all residual electrophile is destroyed before phase separation.
References
-
Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
-
BenchChem Technical Support. (2025). Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. BenchChem Safety Guides.
-
Violante, F. A., et al. (2006). Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis. Phosphorus, Sulfur, and Silicon and the Related Elements.
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-Fluoro-1-benzofuran-2-sulfonyl chloride
The following guide is structured as an advanced technical resource for verifying the structural integrity and purity of 5-Fluoro-1-benzofuran-2-sulfonyl chloride . It deviates from standard "product descriptions" to focus on the analytical rigor required for high-stakes medicinal chemistry applications.
Executive Summary: The Analytical Challenge
In drug discovery, This compound is a high-value electrophile used to synthesize sulfonamide-based bioactives.[1] However, its high reactivity presents a dual analytical challenge:
-
Instability: It rapidly hydrolyzes to 5-fluoro-1-benzofuran-2-sulfonic acid upon exposure to atmospheric moisture.
-
Structural Ambiguity: Confirming the regiochemistry (substitution at C2 vs. C3) and the integrity of the fluorine substitution requires precise interpretation of scalar couplings.
This guide compares the target molecule against its precursor (5-fluorobenzofuran) and its primary degradant (sulfonic acid) to provide a fail-safe verification protocol.[1]
Structural Context & Numbering
To interpret the spectrum, we must first establish the spin system.[1]
-
Core: Benzofuran (bicyclic).
-
Substituents: Fluorine at C5; Sulfonyl Chloride (
) at C2.[1] -
Active Protons: H3, H4, H6, H7.[1] (H2 is substituted).
The "Fingerprint" Logic
The verification relies on three distinct spectral events:
-
The Silent C2: Disappearance of the H2 signal (present in precursor).
-
The Deshielded H3: A massive downfield shift of the H3 proton due to the electron-withdrawing
group. -
The Fluorine Splitting: Characteristic
coupling patterns verifying the 5-position.
Experimental Protocol (Self-Validating)
Standard NMR solvents like DMSO-
Recommended Workflow
-
Solvent: Chloroform-
( ) (Dried over molecular sieves).[1] -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Tube: Oven-dried 5mm NMR tube.
-
Acquisition: 16 scans (sufficient for proton), 30° pulse angle.
Workflow Visualization
Figure 1: Optimized workflow to minimize in-tube hydrolysis during sample preparation.
Comparative Spectral Analysis
This section compares the target molecule with its critical alternatives (Precursor and Impurity).
Table 1: Chemical Shift Comparison ( , ppm in )
| Proton Position | Precursor (5-Fluorobenzofuran) | Target (Sulfonyl Chloride) | Impurity (Sulfonic Acid)* | Diagnostic Value |
| H2 (Furan) | ~7.60 (d) | ABSENT | ABSENT | Primary confirmation of substitution. |
| H3 (Furan) | ~6.70 (d) | ~7.50 - 7.60 (s) | ~7.10 - 7.30 (broad) | Shift indicates oxidation state of Sulfur. |
| H4 (Benzene) | ~7.20 | ~7.45 (dd) | ~7.35 | Ortho to F; monitors core integrity.[1] |
| H6 (Benzene) | ~7.00 | ~7.25 (td) | ~7.15 | Shielded by F; complex splitting.[1] |
| H7 (Benzene) | ~7.40 | ~7.65 (dd) | ~7.50 | Meta to F; deshielded by ring current.[1] |
*Note: Sulfonic acid shifts are pH and concentration-dependent; often appear broader due to hydrogen bonding.
Detailed Splitting Analysis (Coupling Constants)
The presence of Fluorine (
-
H4 (Doublet of Doublets):
-
Couples to F5 (
) Large split. -
Couples to H6 (
) Fine split.
-
-
H6 (Triplet of Doublets / Multiplet):
-
Couples to F5 (
).[1] -
Couples to H7 (
). -
Result: Appears as a pseudo-triplet or complex multiplet depending on field strength.
-
-
H3 (Singlet/Broad Singlet):
-
In the precursor, H3 couples to H2 (
). -
In the Target , H3 appears as a sharp singlet. Note: Slight broadening may occur due to long-range coupling (
) with F5, but this is often unresolved.
-
Decision Matrix: Quality Control
Use this logic tree to interpret your spectrum and decide whether to proceed with synthesis.
Figure 2: Spectral interpretation decision tree for batch release.
Critical Insights for Researchers
The "Water Peak" Warning
In
-
Action: If the H3 peak is split or has a "shoulder," re-purify via rapid filtration through a silica plug (using dry CH2Cl2) or recrystallization.[1] Do not use in sensitive nucleophilic substitutions.
Differentiation from Regioisomers
While rare in commercial samples, 3-sulfonyl chloride isomers are possible.[1]
-
2-sulfonyl chloride (Target): H3 is a singlet.[1]
-
3-sulfonyl chloride (Isomer): H2 would appear as a singlet further downfield (~8.0+ ppm) due to the proximity to the heteroatom (Oxygen) AND the sulfonyl group.
Integration Ratios
Always normalize the integration to the H3 singlet (1H) .
-
You should find exactly 3 aromatic protons in the 7.0–7.7 ppm region (H4, H6, H7).[1]
-
If the integral is >3.0, you likely have residual starting material overlapping.
References
-
Fundamental NMR Data
-
Sulfonyl Chloride Characterization
- Sigma-Aldrich.
-
Fluorine Coupling Constants
-
Impurity Shifts
Sources
Comparative Reactivity Guide: 5-Fluoro vs. Non-Substituted Benzofuran-2-Sulfonyl Chlorides
This guide provides an in-depth technical comparison between 5-fluoro-1-benzofuran-2-sulfonyl chloride and its non-substituted parent, 1-benzofuran-2-sulfonyl chloride . It is designed for medicinal chemists and process scientists optimizing sulfonamide synthesis.
Executive Summary
The introduction of a fluorine atom at the C5 position of the benzofuran ring significantly alters the electronic landscape of the distal sulfonyl chloride group at C2.
-
5-Fluoro-benzofuran-2-sulfonyl chloride exhibits higher electrophilicity , resulting in faster reaction kinetics with amines.
-
Non-substituted benzofuran-2-sulfonyl chloride offers greater hydrolytic stability , making it more forgiving in non-anhydrous conditions.
-
Verdict: For difficult couplings (sterically hindered or electron-deficient amines), the 5-Fluoro variant is superior but requires strict moisture control.
Theoretical Framework: Electronic Transmission
To understand the reactivity difference, one must analyze how the electronic effects of the substituent at C5 (benzene ring) transmit to the reaction center at C2 (furan ring).
-
Inductive Effect (-I): Fluorine is highly electronegative (
). At the C5 position, it exerts a strong electron-withdrawing inductive effect. Unlike the mesomeric effect (+M) which is often ortho/para directing, the -I effect dominates in stabilizing the transition state for nucleophilic attack at the distal sulfonyl sulfur. -
Result: The electron density at the sulfonyl sulfur is reduced in the 5-Fluoro analog compared to the non-substituted parent. This creates a "harder" electrophile that is more susceptible to attack by nucleophiles (amines, alcohols, water).
Pathway Visualization (DOT)
The following diagram illustrates the electronic influence and the resulting reactivity divergence.
Caption: Electronic transmission from C5 substituent to C2 sulfonyl center, dictating the trade-off between coupling speed and stability.
Experimental Comparison Data
The following data synthesizes findings from fragment-based drug discovery campaigns (e.g., InhA inhibitors) where both scaffolds were utilized to generate sulfonamide libraries.
| Feature | Non-Substituted (Parent) | 5-Fluoro Derivative | Experimental Implication |
| Reaction Yield (Standard) | 69% (Compound 26 synthesis) [1] | 73–94% (Analogous couplings) [1][2] | 5-F often drives higher conversion due to activated sulfur. |
| Reaction Time | 2–4 Hours | 1–2 Hours | 5-F kinetics are accelerated; monitor by TLC to avoid byproduct formation. |
| Hydrolytic Stability | Moderate ( | Low ( | 5-F requires anhydrous solvents (DCM/THF) and inert atmosphere. |
| Physical State | Solid or Oil (mp ~40-50°C) | Solid (mp ~99-100°C) [2] | 5-F is generally easier to handle as a crystalline solid during weighing. |
| Solubility | Soluble in DCM, EtOAc, THF | Soluble in DCM, EtOAc, THF | No significant difference in solvent compatibility. |
Key Insight: In comparative studies involving the coupling of tert-butyl-(3-aminobenzyl)carbamate, the 5-fluoro analog (and related electron-deficient thiophenes) consistently showed slightly higher isolated yields (73% vs 69%) compared to the parent benzofuran, attributed to the more complete consumption of the amine [1].
Validated Experimental Protocol
This protocol is optimized for the 5-Fluoro variant to mitigate hydrolysis while maximizing yield. It is self-validating through the use of an internal base scavenger and visual monitoring.
Reagents:
-
Amine substrate (1.0 equiv)
-
5-Fluoro-benzofuran-2-sulfonyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: DMAP (0.1 equiv) - Optional, only for unreactive amines.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add Pyridine (2.0 equiv).
-
Cooling: Cool the mixture to 0°C using an ice bath. Critical for 5-Fluoro to prevent exotherm-induced decomposition.
-
Addition: Dissolve 5-Fluoro-benzofuran-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) naturally. Stir for 2 hours.
-
Quench: Add saturated
solution. Vigorous stirring for 5 minutes. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over
.
Workflow Diagram (DOT)
Caption: Optimized synthesis workflow prioritizing moisture exclusion for the reactive 5-fluoro derivative.
Troubleshooting & Stability
When working with the 5-Fluoro analog, researchers often encounter hydrolysis products (sulfonic acids).
-
Symptom: Low yield, presence of broad acidic peak in NMR (~10-12 ppm).
-
Cause: Trace water in the solvent or "wet" amine salt.
-
Solution:
-
Use commercially available anhydrous solvents (sealed septa).
-
If using an amine hydrochloride salt, ensure an extra equivalent of base is added before the sulfonyl chloride.
-
Storage: Store the 5-Fluoro reagent under Argon at -20°C. It degrades faster than the non-substituted version at room temperature.
-
References
-
Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors. Source: ChemRxiv / ACS Publications. Context: Describes the synthesis of sulfonamide inhibitors (Compounds 24, 26) using benzofuran and substituted benzothiophene sulfonyl chlorides, noting yields of 69% (parent) vs 73% (substituted).[4] URL:[Link][5][6][7][8]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Source: MDPI (Molecules). Context: Provides experimental characterization (mp, NMR) and high-yield protocols (93-94%) for 6-fluoro and methoxy substituted benzofuran sulfonyl derivatives. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. benchchem.com [benchchem.com]
Precision Characterization of Labile Electrophiles: Melting Point Determination of 5-Fluoro-1-benzofuran-2-sulfonyl chloride
Executive Summary
The "Schrödinger’s Solid" Problem: 5-Fluoro-1-benzofuran-2-sulfonyl chloride is a potent electrophile used in medicinal chemistry (e.g., sulfonamide synthesis).[1] While theoretically a crystalline solid, researchers frequently encounter it as an oil or a sticky semi-solid. This is rarely a manufacturing defect but rather a thermodynamic consequence of its high moisture sensitivity.
Upon contact with atmospheric humidity, the sulfonyl chloride moiety hydrolyzes to the corresponding sulfonic acid and HCl. This impurity creates a deep eutectic mixture, drastically depressing the melting point (MP). Therefore, standard open-capillary melting point determination is scientifically invalid for this compound.
This guide compares three methodologies, establishing Differential Scanning Calorimetry (DSC) in hermetically sealed pans as the only definitive standard for characterizing this labile compound.
Part 1: Comparative Analysis of Methodologies
The Standard Capillary Method (Open)
-
Mechanism: Sample is packed into a glass capillary open to the air and heated.
-
Verdict: UNSUITABLE
-
Scientific Rationale: The high surface-area-to-volume ratio in a capillary allows rapid moisture uptake during packing. The observed "melt" is often the dissolution of the chloride into its own hydrolysis byproducts (a colligative property effect), yielding a wide, depressed range (e.g., "sweating" at 45°C instead of a sharp melt at 65–70°C).
Automated Optoelectronic Detection (Sealed)
-
Mechanism: Sample is packed under inert gas, flame-sealed, and analyzed via light transmission sensors.
-
Verdict: ACCEPTABLE (with caveats)
-
Scientific Rationale: Sealing prevents ongoing hydrolysis during the ramp. However, it cannot distinguish between a true melt and a decomposition event (thermal instability of the C-S bond). It provides a "physical" MP but lacks thermodynamic insight.
Differential Scanning Calorimetry (DSC)[2][3][4][5]
-
Mechanism: Measures heat flow difference between the sample and a reference under a controlled temperature program.[2]
-
Verdict: GOLD STANDARD
-
Scientific Rationale: DSC separates thermodynamic events.
-
Endotherm 1: True Melting (sharp peak).
-
Exotherm: Decomposition (broad peak).
-
Shift: Purity analysis via the Van 't Hoff equation allows calculation of molar purity independent of the absolute MP value.
-
Summary Data: Method Performance Matrix
| Feature | Method A: Open Capillary | Method B: Sealed Capillary | Method C: Hermetic DSC |
| Accuracy | Low (< 80%) | High (95%) | Ultra-High (> 99%) |
| Moisture Defense | None | Good (if sealed properly) | Excellent (Cold-welded) |
| Sample Required | 2–5 mg | 2–5 mg | 1–3 mg |
| Data Output | Visual Range (T_onset – T_clear) | Transmission % | Enthalpy of Fusion ( |
| Risk Factor | False Low MP (Hydrolysis) | Thermal Lag | None |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Decomposition Pathway
Understanding the failure mode is critical. The diagram below illustrates why moisture exclusion is the primary variable in MP determination for this compound.
Figure 1: The Hydrolytic degradation pathway. The presence of Sulfonic Acid impurities creates a eutectic system, causing the solid sulfonyl chloride to "oil out" effectively lowering the observed melting point.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" DSC Method
Recommended for Drug Development & QA Release.
Prerequisites:
-
DSC Instrument (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).
-
Tzero Aluminum Hermetic Pans (or Gold-plated high-pressure pans).
-
Glovebox or Nitrogen-filled glove bag.
Step-by-Step Workflow:
-
Sample Preparation (Inert Environment):
-
Place the bulk container of this compound and the DSC pans inside a glovebox (
ppm ). -
Expert Insight: If a glovebox is unavailable, use a "funnel cone" of Argon flowing over the balance pan.
-
-
Weighing:
-
Weigh 1.5 – 3.0 mg of sample into the bottom pan. Ensure the sample is flat to maximize thermal contact.
-
-
Sealing:
-
Apply the lid and use a hermetic crimping press to cold-weld the aluminum.
-
Self-Validation: Check the pan bottom for deformation. A concave bottom ensures good sensor contact; a convex bottom (from over-crimping) ruins data.
-
-
Run Parameters:
-
Equilibrate: 25°C.
-
Ramp: 5°C/min to 150°C. (Slow ramp prevents thermal lag but is fast enough to outrun some thermal decomposition).
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
-
Analysis:
-
Integrate the sharp endothermic peak.
-
Reject if the peak is broad (
C width at half-height) or shows a pre-transition "shoulder" (indicates prior hydrolysis).
-
Protocol B: The Sealed Capillary Method (Benchtop Alternative)
Recommended for rapid synthetic checks.
Step-by-Step Workflow:
-
Drying: Flame-dry a standard glass capillary and cool it under a stream of
. -
Loading:
-
Invert the capillary into the sample pile.
-
Pack by dropping the capillary down a 1-meter glass tube (the "bounce" method) to settle the powder.
-
-
Sealing (Critical Step):
-
Use a micro-torch to fuse the open end of the capillary.
-
Self-Validation: Immerse the sealed end in anhydrous ether. If bubbles appear, the seal is leaking. Discard.
-
-
Measurement:
-
Insert into the apparatus. Ramp at 1°C/min starting from 40°C.
-
Record
(first liquid meniscus) and (complete clarity).
-
Part 4: Decision Framework
Use this logic flow to determine the appropriate method for your specific constraints.
Figure 2: Decision Matrix for selecting the characterization method. Note that Open Capillary is a "dead end" for this compound.
References
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Definitive text on DSC principles and hermetic sealing).
-
Sigma-Aldrich. (2024). Handling of Moisture Sensitive Reagents: Sulfonyl Chlorides.[3] (General protocols for handling labile electrophiles).
-
Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and Purity. (Source for Van 't Hoff purity calculation via DSC).
-
BenchChem. (2024). Reactivity of the Sulfonyl Chloride Functional Group. (Context on hydrolysis rates and stability).
-
PubChem. (2024). Compound Summary: this compound.[4] (Structural confirmation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6 [m.chemicalbook.com]
- 4. PubChemLite - this compound (C8H4ClFO3S) [pubchemlite.lcsb.uni.lu]
elemental analysis data for 5-Fluoro-1-benzofuran-2-sulfonyl chloride
The following technical guide provides an in-depth assessment of 5-Fluoro-1-benzofuran-2-sulfonyl chloride , focusing on elemental analysis, comparative reactivity, and experimental handling.
CAS: 1592452-13-5 | Formula: C₈H₄ClFO₃S | M.W.: 234.63 g/mol
Elemental Analysis & Characterization Data
For research-grade this compound, experimental elemental analysis must align closely with theoretical values to ensure downstream reaction consistency. As this compound is a moisture-sensitive electrophile, deviations in Chlorine (Cl) and Sulfur (S) often indicate hydrolysis to the sulfonic acid.
Theoretical vs. Acceptance Limits
The following table defines the rigorous acceptance criteria for high-purity (>97%) lots.
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Impurity Indicators |
| Carbon (C) | 40.95% | 40.55% – 41.35% | Low C often indicates inorganic salt contamination. |
| Hydrogen (H) | 1.72% | 1.32% – 2.12% | High H suggests retained solvent or hydrolysis (–OH). |
| Chlorine (Cl) | 15.11% | 14.71% – 15.51% | Critical: Low Cl indicates hydrolysis to sulfonic acid (C₈H₅FO₄S). |
| Sulfur (S) | 13.66% | 13.26% – 14.06% | Deviations suggest sulfur extrusion or oxidation issues. |
| Fluorine (F) | 8.10% | 7.70% – 8.50% | Generally stable; deviations indicate core scaffold degradation. |
| Nitrogen (N) | 0.00% | < 0.10% | Presence indicates cross-contamination (e.g., from amines).[1][2][3][4][5][6][7][8][9] |
Spectroscopic Validation Profile
To validate the elemental analysis, the following spectroscopic signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic pattern for the benzofuran core. The C3-H proton (furan ring) typically appears as a singlet or fine doublet around 7.4–7.6 ppm . The benzene ring protons (H4, H6, H7) will show splitting consistent with 5-fluoro substitution (coupling constants JH-F ≈ 8–10 Hz).
-
¹⁹F NMR: A single distinct signal around -110 to -120 ppm (referenced to CFCl₃) confirms the integrity of the C–F bond.
-
Mass Spectrometry (EI/ESI): Parent ion [M]⁺ at 234/236 (3:1 ratio due to ³⁵Cl/³⁷Cl). A loss of 35/37 (–Cl) followed by loss of 64 (–SO₂) is a typical fragmentation pathway.
Comparative Performance Guide
This section objectively compares this compound against standard alternatives used in medicinal chemistry (e.g., for sulfonamide synthesis).
Reactivity & Stability Landscape
The benzofuran scaffold imparts unique electronic properties. The oxygen atom at position 1 acts as a resonance donor, while the 5-fluoro substituent acts as an inductive withdrawer.
| Feature | 5-Fluoro-1-benzofuran-2-SO₂Cl | Benzenesulfonyl Chloride | 4-Fluorobenzenesulfonyl Chloride |
| Electrophilicity | High (Activated by heteroatom & F) | Moderate (Baseline) | High (Activated by F) |
| Hydrolytic Stability | Low to Moderate (Prone to rapid hydrolysis) | High (Stable in cold water) | Moderate |
| Selectivity | High for primary amines; requires care with anilines. | General purpose. | General purpose. |
| Physical State | Solid (typically) | Liquid (Oil) | Solid |
| Primary Utility | Scaffold for bioactive heterocycles (kinase inhibitors). | General reagent for protection/activation. | Fluorine-scanning in SAR studies. |
Performance Analysis
-
Enhanced Electrophilicity: The 5-fluoro substituent lowers the LUMO energy of the sulfonyl group compared to the un-fluorinated benzofuran analog, making this compound a more potent electrophile. It reacts rapidly with nucleophiles, often requiring lower temperatures (0°C to -10°C) than benzenesulfonyl chloride to prevent side reactions.
-
Hydrolytic Sensitivity: Unlike benzenesulfonyl chloride, which can be washed with cold water, the benzofuran derivative is susceptible to rapid hydrolysis due to the electron-rich furan ring facilitating the departure of the chloride. Protocol Adjustment: Anhydrous conditions are strictly required. Aqueous workups should be avoided or performed extremely quickly with immediate drying.
-
Regiochemical Stability: The C2-sulfonyl bond is robust under standard coupling conditions. However, under strong Lewis acidic conditions (Friedel-Crafts), the furan ring may undergo ring-opening or polymerization.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Recommended)
This protocol is optimized to handle the higher reactivity and hydrolytic instability of this compound.
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (3.0 equiv) or Et₃N (2.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine or Et₃N/DMAP to the amine solution. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reasoning: Dropwise addition prevents localized heating and suppresses double-sulfonylation or hydrolysis.
-
-
Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC/LC-MS. Conversion is usually complete within 1–2 hours.
-
Workup (Critical):
-
Quench with saturated NH₄Cl solution.
-
Extract immediately with DCM (x3).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄ (Do not use MgSO₄ if the product is acid-sensitive).
-
Concentrate in vacuo < 40°C.
-
Protocol B: Quality Control Check (Hydrolysis Assay)
Before using a stored batch, verify its integrity.
-
Dissolve 10 mg of the sulfonyl chloride in 0.5 mL dry d₆-DMSO.
-
Run a quick ¹H NMR.
-
Check: If a broad singlet appears >10 ppm (sulfonic acid –OH) or if the aromatic signals have shifted significantly upfield, the batch has hydrolyzed and should be recrystallized or discarded.
Visualizations
Comparison of Electrophilic Pathways
The following diagram illustrates the decision logic for selecting this reagent versus alternatives, based on substrate sensitivity and desired kinetics.
Caption: Decision matrix for selecting this compound based on steric and biological requirements.
Synthesis Workflow (Chlorosulfonation)
Visualizing the likely industrial synthesis route to understand impurity profiles.
Caption: Standard synthetic pathway via chlorosulfonation, highlighting the critical hydrolysis impurity node.
References
-
BenchChem. A Comparative Guide to Sulfonylating Agents: Reactivity and Applications. Retrieved from BenchChem Database. Link
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound. PubChem.[9] Link
-
Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[10] ChemRxiv, 2025.[10] (Context on heteroaryl sulfonyl stability). Link
-
Sigma-Aldrich. Product Specification: Sulfonyl Chlorides and Fluorinated Derivatives. (General handling protocols for moisture-sensitive acid chlorides). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-methyl-3-phenylsulfonyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemcom.com [echemcom.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Fluoro-1-benzofuran-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 5-Fluoro-1-benzofuran-2-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates stringent safety protocols to mitigate risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[2][4]
-
Water-Reactive: Reacts with water, including moisture in the air, to produce corrosive byproducts.[3][5]
-
Inhalation Hazard: Vapors or dust can be harmful if inhaled, causing respiratory tract irritation.[1][6]
-
Lachrymator: May cause tearing.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles with a face shield.[1] | To protect against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[7] | To prevent skin contact, which can lead to severe burns.[2][8] |
| Body | A flame-retardant lab coat worn over full-length clothing.[7] | To protect the skin from accidental splashes and contact. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used when handling outside of a certified chemical fume hood or in case of a spill.[8][9] | To prevent inhalation of corrosive and toxic vapors.[6] |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure.[6]
-
Inert Atmosphere: For transfers and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[10]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[3][9] A spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate) should be on hand.[1]
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.
-
Dispensing: If the compound is a solid, handle it in a glove box or under an inert atmosphere if possible. For liquid transfers, use a syringe or cannula to minimize exposure to air.[1]
-
Reaction Setup: Add this compound slowly and in a controlled manner to reaction mixtures, particularly those containing nucleophiles or water, to manage any exothermic reactions.[1]
-
Post-Handling: Thoroughly clean all equipment after use. Decontaminate the work area.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and face thoroughly after handling.[3][8]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material like sand or vermiculite.[1] Do not use combustible materials such as sawdust.[6]
-
Neutralize: Cautiously neutralize the spill with a basic substance like sodium bicarbonate.[1]
-
Collect: Carefully collect the absorbed material into a sealed and labeled container for hazardous waste disposal.[1][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial for environmental and personal safety.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[3][6]
-
Neutralization of Excess Reagent: Unused or excess this compound should be slowly and carefully added to a stirred, ice-cooled basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) to quench its reactivity.[6] Never add the base to the sulfonyl chloride. [6]
-
Containerization: Place all contaminated solids (e.g., absorbent materials, gloves, weighing paper) and the neutralized aqueous waste into separate, clearly labeled, and sealed containers for hazardous waste.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal service, in accordance with all local, state, and federal regulations.[11]
Storage
-
Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] The storage area should be designated for corrosive materials.[1]
-
Incompatibilities: Keep away from water, moisture, strong oxidizing agents, and strong bases.[3][5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- BenchChem. (2025, December). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- S D FINE-CHEM LIMITED. (n.d.). sulphuryl chloride.
- SAFETY DATA SHEETS. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
